Product packaging for Chlorthalidone Impurity G(Cat. No.:CAS No. 16289-13-7)

Chlorthalidone Impurity G

Cat. No.: B600940
CAS No.: 16289-13-7
M. Wt: 294.1 g/mol
InChI Key: SXUJTBDUNKPITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorthalidone impurity G is a potential impurity found in commercial preparations of chlorthalidone that has moderate antihypertensive effects. Chlorthalidone is a thiazide-like diuretic that inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, which prevents reabsorption of sodium and chloride leading to a reduction in plasma volume and cardiac output. It also inhibits carbonic anhydrase (CA), including the isoforms CAVB, VII, IX, XII, and XIII (Kis = 2.8-23 nM) and, to a lesser extent, CAI, CAII, IV, VA, and VI (Kis = 138-1,347 nM), which may mediate its sustained vasodilatory activity. Dietary administration of chlorthalidone (8 mg per animal per day) reduces arterial hypertension and prevents or reduces ventricular hypertrophy in DOCA-salt hypertensive rats. Formulations containing chlorthalidone have been used alone or in combination with other antihypertensive agents to lower arterial blood pressure and as adjuvants to address edema caused by cardiac or renal disorders.>Chlorthalidone impurity. Antihypertensive agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2NO2 B600940 Chlorthalidone Impurity G CAS No. 16289-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJTBDUNKPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675763
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16289-13-7
Record name 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, also known as Chlorthalidone Impurity G, is a critical compound for analytical and quality control purposes in the pharmaceutical industry.[1] It is a known process-related impurity and degradation product of Chlorthalidone, a widely used diuretic for treating hypertension.[1] Understanding the physicochemical properties, synthesis, and spectral characteristics of this impurity is essential for the development of robust analytical methods for monitoring the quality and stability of Chlorthalidone drug substances and products. This guide provides a comprehensive overview of the available technical data and experimental protocols for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is presented in the table below.

PropertyValueReference
Chemical Name (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][2][3]
Synonyms This compound, Chlorthalidone Dichloro Impurity, 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine[3][4]
CAS Number 16289-13-7[1][2][5]
Molecular Formula C₁₄H₉Cl₂NO₂[1][2][5][6]
Molecular Weight 294.13 g/mol [1][2][5]
Melting Point 197-201 °C
Appearance Solid[5]

Synthesis

(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can be synthesized through the reaction of a suitable phthalimide with a Grignard reagent derived from 1,2-dichlorobenzene. This approach is a common method for the preparation of 3-aryl-3-hydroxyisoindolin-1-ones.

Synthetic Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Work-up and Purification 1_2_Dichlorobenzene 1,2-Dichlorobenzene Grignard_Reagent 3,4-Dichlorophenyl magnesium bromide 1_2_Dichlorobenzene->Grignard_Reagent Reaction Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Reaction THF Anhydrous THF THF->Grignard_Reagent Reaction Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Phthalimide Phthalimide Phthalimide->Reaction_Mixture Quenching Quenching with sat. NH4Cl Reaction_Mixture->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy -2,3-dihydro-1H-isoindol-1-one Purification->Final_Product

Caption: Synthetic workflow for (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

Experimental Protocol

Materials:

  • 1-bromo-3,4-dichlorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Phthalimide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether mixture (1:1 v/v)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

  • Reaction with Phthalimide: In a separate flask, dissolve phthalimide (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the phthalimide solution with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:1 v/v) mixture as the eluent to afford the pure (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

Spectroscopic Characterization

While a publicly available Certificate of Analysis with complete spectral data is not readily accessible, the following tables summarize the expected spectroscopic characteristics based on the known structure and data for similar compounds. Commercial suppliers of the reference standard provide detailed analytical data with their products.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in DMSO-d₆)
Chemical Shift (ppm) Multiplicity
~ 9.1s
~ 7.8 - 7.4m
~ 6.5s
¹³C NMR (Expected Chemical Shifts in DMSO-d₆)
Chemical Shift (ppm) Assignment
~ 168C=O
~ 150 - 120Aromatic carbons
~ 90C-OH
Infrared (IR) Spectroscopy
IR Absorption (Expected Peaks)
Wavenumber (cm⁻¹) Functional Group
3400 - 3200O-H stretch (hydroxyl), N-H stretch (amide)
~ 1680C=O stretch (amide)
~ 1600, 1470Aromatic C=C stretch
~ 820C-Cl stretch
Mass Spectrometry (MS)
Mass Spectrometry (Expected Fragmentation)
m/z Fragment
293/295/297[M-H]⁻ (isotopic pattern for 2 Cl atoms)
277/279/281[M-OH]⁻

Biological Activity and Signaling Pathways

(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an impurity of Chlorthalidone, a thiazide-like diuretic. Chlorthalidone exerts its antihypertensive effects primarily by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. While specific studies on the signaling pathways of the impurity itself are limited, it is reported to have moderate antihypertensive effects, suggesting it may interact with similar pathways as the parent drug.

Signaling_Pathway Impurity_G (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy- 2,3-dihydro-1H-isoindol-1-one Na_Cl_Cotransporter Na+/Cl- Cotransporter (in Distal Convoluted Tubule) Impurity_G->Na_Cl_Cotransporter Potential Interaction Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption Na_Cl_Cotransporter->Na_Cl_Reabsorption Leads to Inhibition Inhibition Diuresis Increased Diuresis Na_Cl_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Postulated mechanism of action based on the parent compound, Chlorthalidone.

Conclusion

This technical guide provides a consolidated resource for the characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. The presented data and protocols are essential for researchers and professionals involved in the quality control and development of Chlorthalidone-containing pharmaceuticals. Further research to obtain and publish high-resolution spectral data and detailed biological activity studies would be beneficial for the scientific community.

References

In-Depth Technical Guide: Physicochemical and Biological Properties of CAS 16289-13-7 (Chlorthalidone Impurity G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activity, and relevant experimental methodologies for CAS 16289-13-7, an identified impurity of the antihypertensive drug Chlorthalidone, commonly referred to as Chlorthalidone Impurity G. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and pharmacological studies. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Furthermore, this guide includes visualizations of the putative signaling pathways through which this compound may exert its biological effects.

Introduction

This compound, with the CAS registry number 16289-13-7, is a process-related impurity and potential degradant of Chlorthalidone, a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[1][2][3] The chemical name for this compound is (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[4][5][6][7][8][9] Given its potential presence in pharmaceutical formulations of Chlorthalidone, a thorough understanding of its physicochemical characteristics and biological activity is crucial for ensuring drug safety and efficacy. This guide synthesizes available data to provide a detailed profile of this impurity.

Physicochemical Properties

The physicochemical properties of a drug substance or impurity are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the formulation development process. The known physicochemical properties of this compound are summarized in the table below.

Identification and Structure
PropertyValueReference
CAS Number 16289-13-7[1][2][3]
Synonyms This compound, Chloro Chlorthalidone, (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[1][4][5][6][7][8][9]
Molecular Formula C₁₄H₉Cl₂NO₂[2][3][5]
Molecular Weight 294.13 g/mol [2][3][10][11]
Chemical Structure
InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)[2]
SMILES: ClC1=C(Cl)C=C(C2(O)NC(C3=C2C=CC=C3)=O)C=C1[2][3]
Physical and Chemical Properties
PropertyValueReference
Physical State Solid, Crystalline Solid[1][3]
Color White[1]
Melting Point 197-201°C[1]
Boiling Point Not Determined
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 10 mg/mL, Acetonitrile (Slightly), Methanol (Slightly)[2][3]
pKa Not Determined
logP Not Determined
Purity >95% (HPLC), ≥98%[2][3][]

Potential Biological Activity and Signaling Pathways

While extensive pharmacological data for this compound is not available, it has been reported to possess moderate antihypertensive effects.[1][2][3] Its biological activity is likely related to that of the parent compound, Chlorthalidone, which exerts its effects through two primary mechanisms: inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney and inhibition of carbonic anhydrase.[1][2][3]

Inhibition of the Na+/Cl- Cotransporter

Chlorthalidone inhibits the Na+/Cl- symporter, which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.[13][14][15][16] By blocking this transporter, Chlorthalidone increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and, consequently, blood pressure.[13][15] It is plausible that this compound shares this mechanism of action.

Na_Cl_Cotransporter_Inhibition cluster_dct_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood cluster_inhibition NCC Na+/Cl- Cotransporter (NCC) Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ Na_out Na+ Na_K_ATPase->Na_out 3 Na+ Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC K_in K+ K_in->Na_K_ATPase 2 K+ ImpurityG This compound (CAS 16289-13-7) ImpurityG->NCC Inhibition

Caption: Putative inhibition of the Na+/Cl- cotransporter by this compound.

Carbonic Anhydrase Inhibition

Chlorthalidone is also known to inhibit various isoforms of carbonic anhydrase (CA).[1][2][3] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the context of the kidney and blood vessels, CA inhibition can lead to vasodilation and may contribute to the antihypertensive effect.[][15] The inhibition of CA isoforms, particularly CA IX and XII, is also a target in cancer therapy due to their role in pH regulation in the tumor microenvironment.[17][18][19][20] Given its structural similarity to Chlorthalidone, Impurity G may also exhibit inhibitory activity against carbonic anhydrase.

Carbonic_Anhydrase_Inhibition cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H CA->H2CO3 ImpurityG This compound (CAS 16289-13-7) ImpurityG->CA Inhibition

Caption: Potential inhibition of Carbonic Anhydrase by this compound.

Experimental Protocols

The following sections detail standardized experimental protocols for determining key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid substance as an indicator of purity.[21][22][23]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Sample of this compound (finely powdered and dry)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.[22]

    • Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.

    • Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.[24]

  • Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10°C/min) to obtain an approximate melting point range.[24]

    • Allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a slower, constant rate (e.g., 1°C/min) starting from a temperature approximately 10°C below the approximate melting point.[24]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (completion of melting).

    • The recorded range between these two temperatures is the melting point range. For pure substances, this range is typically narrow.[21][22][23]

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Sample into Capillary Tube (2-3 mm) prep->pack approx_mp Rapid Heating to Determine Approximate MP pack->approx_mp slow_heat Slow, Constant Heating (1°C/min) ~10°C below Approx. MP approx_mp->slow_heat observe Observe Sample slow_heat->observe record_onset Record Temperature at Onset of Melting observe->record_onset record_complete Record Temperature at Completion of Melting record_onset->record_complete end End: Melting Point Range Determined record_complete->end HPLC_Purity_Workflow start Start mobile_phase Prepare and Degas Mobile Phase start->mobile_phase solutions Prepare Standard and Sample Solutions mobile_phase->solutions hplc_setup Set Up HPLC System and Equilibrate Column solutions->hplc_setup inject Inject Solutions into HPLC hplc_setup->inject chromatogram Obtain Chromatograms inject->chromatogram integrate Identify and Integrate Peaks chromatogram->integrate calculate Calculate % Purity using Area Normalization integrate->calculate end End: Purity Determined calculate->end

References

Unveiling Chlorthalidone Impurity G: A Comprehensive Spectroscopic and Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectral and chromatographic data for Chlorthalidone Impurity G, a known related substance of the antihypertensive drug Chlorthalidone. Understanding the impurity profile of active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This document serves as a comprehensive resource for the identification and characterization of this compound, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside High-Performance Liquid Chromatography (HPLC) for separation.

Chemical Identity of this compound

This compound is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. It is a process-related impurity that can arise during the synthesis of Chlorthalidone. Its molecular formula is C₁₄H₉Cl₂NO₂, with a molecular weight of approximately 294.13 g/mol . The presence of this impurity is monitored in Chlorthalidone drug substances and products, with acceptance criteria typically set at no more than 0.2%.

Spectral Data Analysis

While specific raw spectral data for this compound is often proprietary to reference standard manufacturers, this section presents representative data based on its known chemical structure. This data is intended to guide researchers in the interpretation of their own analytical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H (proton) and ¹³C (carbon) NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5Singlet1H-NH
~7.8Doublet1HAromatic CH
~7.6Doublet1HAromatic CH
~7.5Multiplet3HAromatic CH
~7.3Doublet of doublets1HAromatic CH
~6.5Singlet1H-OH

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O (Amide)
~145Aromatic C
~135Aromatic C
~132Aromatic C-Cl
~131Aromatic C-Cl
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH
~125Aromatic CH
~124Aromatic CH
~92C-OH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
294.0[M+H]⁺ (Protonated Molecule)
276.0[M-H₂O+H]⁺ (Loss of Water)
248.0[M-H₂O-CO+H]⁺ (Loss of Water and Carbon Monoxide)
149.0Fragment corresponding to the dichlorophenyl moiety

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., Electrospray Ionization - ESI) and collision energy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group
~3300O-H Stretch (Alcohol)
~3200N-H Stretch (Amide)
~1680C=O Stretch (Amide)
~1600, ~1470C=C Stretch (Aromatic)
~1100C-O Stretch (Alcohol)
~820C-Cl Stretch

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for Separation

This method is designed for the separation of Chlorthalidone from its related impurities, including Impurity G.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M solution of ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) to a suitable concentration.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound reference standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

  • Ionization Mode: Positive ion mode is typically used.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra to study the fragmentation pattern.

IR Sample Preparation and Analysis
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its analysis.

Chemical_Structure cluster_impurity_g This compound structure

Chemical Structure of this compound

Spectral_Analysis_Workflow start Sample of Chlorthalidone containing Impurity G hplc HPLC Separation start->hplc collect Fraction Collection (if necessary) hplc->collect nmr NMR Analysis (1H, 13C) collect->nmr ms MS Analysis (ESI-MS/MS) collect->ms ir IR Analysis (FTIR) collect->ir data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis report Technical Report data_analysis->report

Workflow for the Spectral Analysis of this compound

Conclusion

This technical guide provides a foundational understanding of the spectral and chromatographic properties of this compound. The representative data and detailed experimental protocols herein are intended to assist researchers and drug development professionals in the accurate identification, characterization, and quantification of this impurity, thereby contributing to the overall quality and safety of Chlorthalidone-containing pharmaceutical products. It is imperative that all analytical methods are rigorously validated for their intended use in a specific laboratory setting.

An In-depth Technical Guide to the Formation of Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Chlorthalidone Impurity G, a known process-related impurity and potential degradation product of the diuretic drug Chlorthalidone. Understanding the genesis of this impurity is critical for the development of robust manufacturing processes and stable pharmaceutical formulations. This document outlines the most probable formation pathway, supported by a detailed mechanistic description. Furthermore, it includes representative experimental protocols for forced degradation studies and presents available data in a structured format to facilitate analysis and comparison.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1] Its chemical structure is (RS)-2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide. The presence of impurities in the active pharmaceutical ingredient (API) can impact its safety and efficacy. Regulatory agencies worldwide mandate the identification and control of impurities in pharmaceutical products.

This compound is chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one . It is a significant process-related impurity that can also manifest as a degradation product under certain stress conditions.[2] The control of this impurity to within acceptable limits is a key aspect of Chlorthalidone's manufacturing and quality control.

Proposed Mechanism of Formation of this compound

The most plausible mechanism for the formation of this compound is as a process-related impurity stemming from the presence of an impurity in the starting materials used for the synthesis of Chlorthalidone.

The synthesis of Chlorthalidone typically involves the cyclization of a substituted 2-benzoylbenzoic acid derivative. The key starting material for Chlorthalidone is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid . If this starting material is contaminated with 2-(3,4-dichlorobenzoyl)benzoic acid , the latter will undergo the same synthetic transformations as the primary reactant, leading to the formation of this compound.

The proposed reaction pathway is detailed below:

  • Step 1: Presence of Dichloro Impurity in Starting Material. The synthesis of the key intermediate, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, may inadvertently produce the dichloro analog, 2-(3,4-dichlorobenzoyl)benzoic acid, as a byproduct.

  • Step 2: Reaction with a Source of Ammonia. Both the intended starting material and the dichloro impurity react with an ammonia source (or a precursor that generates an amino group in situ) during the synthesis.

  • Step 3: Intramolecular Cyclization. Following the introduction of the nitrogen atom, intramolecular cyclization occurs to form the 3-hydroxyisoindolin-1-one ring system. The intended starting material yields Chlorthalidone, while the dichloro impurity yields this compound.

This pathway is illustrated in the following diagram:

cluster_start Starting Materials cluster_reaction Synthesis Step cluster_product Products Starting_Material 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid Reaction Reaction with Ammonia Source & Cyclization Starting_Material->Reaction Major Pathway Impurity_Start 2-(3,4-dichlorobenzoyl)benzoic acid (Impurity in Starting Material) Impurity_Start->Reaction Minor Pathway (Impurity Carry-through) Chlorthalidone Chlorthalidone Reaction->Chlorthalidone Impurity_G This compound Reaction->Impurity_G

Caption: Proposed formation pathway of this compound.

While Impurity G has also been observed as a degradation product under oxidative stress, the process-related pathway is considered the primary source of this impurity. The degradation pathway would likely involve a more complex series of reactions, including the cleavage of the sulfonamide group and subsequent chlorination, which is less probable under typical storage conditions.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. While specific quantitative data for the formation of this compound is not extensively published, qualitative results from various stress studies on Chlorthalidone are summarized below. These studies indicate the conditions under which the drug substance is susceptible to degradation.

Stress ConditionReagents and ConditionsObservation for ChlorthalidoneReference
Acidic Hydrolysis 0.1 N HCl, 3 hoursSignificant degradation observed.[3]
Alkaline Hydrolysis 0.1 N NaOH, 3 hoursSignificant degradation observed.[3]
Oxidative Degradation 3% H₂O₂, Room Temperature, 48 hoursDegradation observed.[4]
Thermal Degradation 60°C, 30 minutesStable.
Photolytic Degradation Direct sunlight, 7 daysStable.[4]

Note: While these studies confirm the degradation of Chlorthalidone under certain conditions, they do not specifically quantify the formation of Impurity G. It is plausible that Impurity G is one of the degradation products formed, particularly under oxidative stress.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Chlorthalidone. These protocols are general in nature and should be adapted and optimized for specific laboratory conditions and analytical methods.

General Preparation of Sample Solutions

A stock solution of Chlorthalidone (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.

Acidic Degradation
  • To 1 mL of the Chlorthalidone stock solution, add 1 mL of 1 N HCl.

  • Keep the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 N NaOH.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the sample by a suitable stability-indicating HPLC method.

Alkaline Degradation
  • To 1 mL of the Chlorthalidone stock solution, add 1 mL of 1 N NaOH.

  • Keep the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 N HCl.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the sample by a suitable stability-indicating HPLC method.

Oxidative Degradation
  • To 1 mL of the Chlorthalidone stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the sample by a suitable stability-indicating HPLC method.

Thermal Degradation
  • Place the solid Chlorthalidone API in a petri dish and expose it to a temperature of 105°C for 24 hours.

  • Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Analyze the sample by a suitable stability-indicating HPLC method.

Photolytic Degradation
  • Expose the solid Chlorthalidone API to UV light (254 nm) for 24 hours.

  • Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Analyze the sample by a suitable stability-indicating HPLC method.

The following diagram illustrates a general experimental workflow for forced degradation studies:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Chlorthalidone Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Alkaline Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation and Impurity Profiling HPLC_Analysis->Data_Evaluation

Caption: General workflow for forced degradation studies.

Conclusion

The formation of this compound is primarily attributed to its presence as a process-related impurity, arising from the contamination of the starting material, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, with its dichloro analog. While it may also form under oxidative stress, controlling the purity of the starting materials is the most effective strategy to minimize the level of this impurity in the final drug substance. The provided experimental protocols for forced degradation studies serve as a valuable resource for researchers to investigate the stability of Chlorthalidone and to further elucidate the formation pathways of its degradation products. A thorough understanding of these mechanisms is paramount for ensuring the quality, safety, and efficacy of Chlorthalidone formulations.

References

An In-depth Technical Guide to the Identification of Chlorthalidone Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the identification and characterization of degradation products of Chlorthalidone, a diuretic medication used to treat hypertension and edema. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. It details the conditions under which Chlorthalidone degrades, the nature of its degradation products, and the analytical methodologies employed for their identification and quantification.

Chlorthalidone, chemically known as 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, is susceptible to degradation under various stress conditions.[1] Forced degradation studies are crucial in identifying the potential degradation products that may arise during the manufacturing process, storage, and even in vivo, thus ensuring the safety and efficacy of the final pharmaceutical product.

Summary of Forced Degradation Studies

Forced degradation studies have demonstrated that Chlorthalidone is primarily susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It exhibits relative stability under thermal, photolytic, and humid conditions.[1][4]

Under acidic conditions, multiple degradation products have been observed.[1] Similarly, exposure to basic and oxidative environments leads to the formation of distinct degradation products.[1] The separation and quantification of these products are typically achieved using stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods.[2][5][6]

Quantitative Data on Chlorthalidone Degradation

The following table summarizes the quantitative data on the degradation of Chlorthalidone under various stress conditions as reported in the literature. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionStressorTemperatureDuration% Degradation of ChlorthalidoneNumber of Degradation ProductsRetention Time (min) of Degradation ProductsReference
Acid Hydrolysis1.0 N HCl60°C30 min~10%Not SpecifiedNot Specified[7]
Acid HydrolysisNot SpecifiedNot SpecifiedNot SpecifiedSubstantial211.07, 13.9[1]
Acid Degradation0.5 M HCl70°C1 hr 40 minNot SpecifiedNot SpecifiedNot Specified[8]
Acid DegradationNot SpecifiedNot SpecifiedNot Specified14%Not SpecifiedNot Specified[9]
Alkaline Hydrolysis1.0 N NaOH60°C30 min~10%Not SpecifiedNot Specified[7]
Alkali DegradationNot SpecifiedNot SpecifiedNot SpecifiedSubstantial111.49[1]
Alkali DegradationNot SpecifiedNot SpecifiedNot Specified14.9%Not SpecifiedNot Specified[9]
Oxidative Degradation30% H₂O₂Room Temp48 hrSubstantial16.55[1]
Oxidative Degradation30% v/v H₂O₂60°C30 min~10%Not SpecifiedNot Specified[7]
Oxidative DegradationNot SpecifiedNot SpecifiedNot Specified16.2%Not SpecifiedNot Specified[9]
Thermal DegradationDry Heat80°C24 hrStable0Not Applicable[1]
Thermal DegradationWet Heat80°C48 hrStable0Not Applicable[1]
Photolytic DegradationDirect SunlightAmbient7 daysStable0Not Applicable[1]
Identified Chlorthalidone Impurities and Degradation Products

Several impurities related to Chlorthalidone have been identified, some of which may also be formed as degradation products. These are often referred to by their European Pharmacopoeia (EP) impurity designations.

Impurity NameCAS NumberNotes
Chlorthalidone EP Impurity A345930-32-7Process-related impurity and potential degradant.[10]
Chlorthalidone EP Impurity C92874-73-2Process-related impurity.[10]
Chlorthalidone EP Impurity D1369995-36-7Process-related impurity.[10]
Chlorthalidone EP Impurity E82875-49-8Process-related impurity.[10]
Chlorthalidone EP Impurity F1796929-84-4Process-related impurity.[10]
Chlorthalidone EP Impurity G16289-13-7Process-related impurity.[10]
Chlorthalidone EP Impurity HN/AProcess-related impurity.[10]
Chlorthalidone EP Impurity I2514668-27-8Process-related impurity.[10]
Chlorthalidone Impurity J956-92-3Process-related impurity.[10]
2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acidNot SpecifiedA known process-related impurity.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible identification and quantification of Chlorthalidone degradation products. Below are representative experimental protocols derived from published studies.

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting Chlorthalidone to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Chlorthalidone in methanol at a concentration of 1 mg/mL.[1]

  • Acid Degradation: To 1 mL of the stock solution, add 9 mL of 0.1N hydrochloric acid. Heat the solution at 80°C for 30 minutes.[11] After cooling, neutralize the solution and dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[1][11]

  • Alkali Degradation: To 1 mL of the stock solution, add 9 mL of 0.1N sodium hydroxide. Heat the solution at 80°C for 30 minutes.[11] After cooling, neutralize the solution and dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[1][11]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide and keep at room temperature for 30 minutes.[11] Dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Thermal Degradation (Dry Heat): Spread a thin layer of Chlorthalidone powder in a petri dish and place it in a hot air oven at 80°C for 24 hours.[1]

  • Photolytic Degradation: Expose a thin layer of Chlorthalidone powder to direct sunlight for 7 days.[1]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical RP-HPLC method for the separation of Chlorthalidone from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 20 mM phosphate buffer (pH 3.0) in a ratio of 30:10:60 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 241 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

The following diagrams illustrate the experimental workflow for identifying Chlorthalidone degradation products and a conceptual representation of the degradation pathways.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Identification Chlorthalidone API/Formulation Chlorthalidone API/Formulation Forced Degradation Forced Degradation Chlorthalidone API/Formulation->Forced Degradation Stress Conditions (Acid, Base, Oxidative, etc.) HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Method Validation Method Validation HPLC Analysis->Method Validation ICH Guidelines Peak Purity & Resolution Peak Purity & Resolution HPLC Analysis->Peak Purity & Resolution Characterization Characterization Peak Purity & Resolution->Characterization LC-MS, NMR Identification of Degradation Products Identification of Degradation Products Characterization->Identification of Degradation Products

Caption: Experimental workflow for the identification of Chlorthalidone degradation products.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions Chlorthalidone Chlorthalidone DP_Acid1 Degradation Product 1 Chlorthalidone->DP_Acid1 Hydrolysis DP_Acid2 Degradation Product 2 Chlorthalidone->DP_Acid2 Hydrolysis DP_Base1 Degradation Product 3 Chlorthalidone->DP_Base1 Hydrolysis DP_Oxidative1 Degradation Product 4 Chlorthalidone->DP_Oxidative1 Oxidation

Caption: Conceptual degradation pathways of Chlorthalidone under different stress conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chlorthalidone, a thiazide-like diuretic, and its related compounds. It covers their chemical structures, synthesis, analytical methodologies, and mechanism of action, with a focus on providing practical information for professionals in the field of drug development and research.

Introduction to Chlorthalidone

Chlorthalidone is a long-acting diuretic used for treating hypertension and edema.[1][2] Chemically, it is a monosulfamyl diuretic that is structurally different from thiazide diuretics due to the incorporation of a double ring system.[2] Its IUPAC name is 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide.[3][4] Chlorthalidone is considered a first-line therapy for managing uncomplicated hypertension due to strong evidence of its efficacy in reducing the risk of cardiovascular events.[4][5]

Chemical Structures of Chlorthalidone and Related Compounds

The purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. Chlorthalidone impurities can arise during synthesis or degradation and are monitored according to pharmacopeial standards.[1][6] Below are the structures of chlorthalidone and its key related compounds as defined by the European Pharmacopoeia (EP).

Caption: Chemical structure and properties of Chlorthalidone.

Caption: Key process-related impurities of Chlorthalidone.

Synthesis of Chlorthalidone and Related Compounds

The synthesis of chlorthalidone has been described through various routes. A common method involves the reaction of 2-(3-amino-4-chlorobenzoyl) benzoic acid. This intermediate can be synthesized from 2-(3-nitro-4-chlorobenzoyl)benzoic acid.[7] The general synthesis of chlorthalidone involves diazotization, substitution, chlorosulfonation, cyclization, and amination of this benzoic acid derivative.[]

A patented improved process for the preparation of chlorthalidone describes the conversion of a commercially available compound of formula 2 to a compound of formula 8 by reacting it with hydroxylamine hydrochloride in the presence of a suitable base like sodium hydroxide and a solvent such as methanol.[9]

Quantitative Data Summary

The following table summarizes the key data for chlorthalidone and its European Pharmacopoeia (EP) listed impurities.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Chlorthalidone 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamideC₁₄H₁₁ClN₂O₄S338.7777-36-1[10]
Impurity A 2-(4-Chloro-3-sulfobenzoyl)benzoic AcidC₁₄H₉ClO₆S340.74345930-32-7[10]
Impurity B 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic AcidC₁₄H₁₀ClNO₅S339.755270-74-6[10]
Impurity C Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoateC₁₆H₁₄ClNO₅S367.8092874-73-2[6][10]
Impurity D 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamideC₁₆H₁₅ClN₂O₄S366.821369995-36-7[6][10]
Impurity E 3-(4-Chloro-3-sulfamoylphenyl)-3-methoxy-2,3-dihydro-1H-isoindol-1-oneC₁₅H₁₃ClN₂O₄S352.8082875-49-8[6]
Impurity F 2-Chloro-5-(1-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamideC₁₅H₁₂ClNO₅S353.781796929-84-4[6]
Impurity G 2-Chloro-5-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamideC₁₄H₁₀ClNO₄S323.7616289-13-7[6]
Impurity H 2-Chloro-5-(1-isopropoxy-3-oxo-1,3-dihydro-2-isoindolyl)benzenesulfonamideC₁₇H₁₇ClN₂O₄S380.852200280-98-2[10]
Impurity I 2-Chloro-5-[1-(2-propyn-1-yloxy)-3-oxo-1,3-dihydro-2-isoindolyl]benzenesulfonamideC₁₇H₁₃ClN₂O₄S376.822514668-27-8[6]
Impurity J 2-Chloro-5-(1,3-dioxo-1,3-dihydro-2-isoindolyl)benzenesulfonamideC₁₄H₉ClN₂O₄S336.76956-92-3[6]

Mechanism of Action and Signaling Pathways

Chlorthalidone exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl⁻ symporter in the distal convoluted tubule of the kidney.[4][11] This inhibition leads to increased excretion of sodium and water, which in turn reduces extracellular fluid and plasma volume, leading to a decrease in cardiac output and blood pressure.[4][5] Additionally, chlorthalidone is known to inhibit carbonic anhydrase, which may contribute to its overall therapeutic effect.[11]

Mechanism_of_Action chlorthalidone Chlorthalidone inhibition1 Inhibition chlorthalidone->inhibition1 inhibition2 Inhibition chlorthalidone->inhibition2 na_cl_symporter Na+/Cl- Symporter (Distal Convoluted Tubule) na_cl_reabsorption Decreased Na+ and Cl- Reabsorption na_cl_symporter->na_cl_reabsorption carbonic_anhydrase Carbonic Anhydrase inhibition1->na_cl_symporter inhibition2->carbonic_anhydrase diuresis Increased Diuresis (Natriuresis) na_cl_reabsorption->diuresis plasma_volume Decreased Plasma Volume diuresis->plasma_volume blood_pressure Decreased Blood Pressure plasma_volume->blood_pressure

Caption: Simplified signaling pathway of Chlorthalidone's mechanism of action.

Experimental Protocols: Analytical Methodologies

A variety of analytical methods are employed for the quantification of chlorthalidone and the detection of its related compounds in pharmaceutical formulations and biological matrices.[3][12] High-Performance Liquid Chromatography (HPLC) is a widely used technique.[6][12]

A. High-Performance Liquid Chromatography (HPLC) for Chlorthalidone and Related Compound A

This protocol is based on the USP monograph for chlorthalidone.[13]

  • Mobile Phase: A filtered and degassed mixture of 0.01 M dibasic ammonium phosphate and methanol (3:2), with the pH adjusted to 5.5 ± 0.1 with phosphoric acid.[13]

  • Internal Standard Solution: A solution of 2,7-naphthalenediol in methanol at a concentration of about 1.0 mg/mL.[13]

  • Standard Preparation: A solution of USP Chlorthalidone RS in methanol (about 1 mg/mL). A 5 mL aliquot is mixed with 5.0 mL of the Internal Standard solution and 10.0 mL of a Chlorthalidone Related Compound A solution (about 5 µg/mL in methanol), and diluted to 50 mL with water.[13]

  • Assay Preparation: A solution of the chlorthalidone sample is prepared at a concentration of about 1 mg/mL in methanol. A 5 mL aliquot is mixed with 5.0 mL of the Internal Standard solution and diluted to 50 mL with water.

  • Chromatographic System:

    • Column: A suitable C18 column.

    • Flow Rate: Approximately 1.0 mL/minute.[13]

    • Detection: UV detector at a specified wavelength (e.g., 275 nm).[13]

  • System Suitability: The relative retention times are approximately 0.5 for chlorthalidone related compound A, 0.8 for chlorthalidone, and 1.0 for the internal standard. The resolution between the peaks should be not less than 1.5, and the tailing factor for the analyte peaks should not be more than 2.0.[13]

HPLC_Workflow start Sample Preparation standard Standard Preparation (Chlorthalidone & Impurity A RS) start->standard assay Assay Preparation (Chlorthalidone Sample) start->assay hplc HPLC System standard->hplc assay->hplc chromatography Chromatographic Separation (C18 Column, Isocratic Elution) hplc->chromatography detection UV Detection chromatography->detection data Data Acquisition & Processing detection->data quantification Quantification of Chlorthalidone & Impurities data->quantification

Caption: General experimental workflow for HPLC analysis of Chlorthalidone.

B. Other Analytical Techniques

  • Thin-Layer Chromatography (TLC): TLC-densitometric methods have been developed for the determination of chlorthalidone and its degradation products.[14]

  • UV/Vis Spectrophotometry: This method is used for the quantitative determination of chlorthalidone in pharmaceutical preparations.[3]

  • Capillary Zone Electrophoresis (CZE): CZE has been successfully applied for the analysis of chlorthalidone in combination with other drugs in pharmaceutical formulations.[15]

This guide provides a foundational understanding of chlorthalidone and its related compounds. For more detailed information, consulting the referenced pharmacopoeias and scientific literature is recommended.

References

Pharmacopeial Standards for Chlorthalidone Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in the diuretic drug Chlorthalidone, as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document details specified impurities, analytical methodologies, and provides insights into the metabolic and mechanistic pathways of Chlorthalidone.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Chlorthalidone is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Impurities can originate from various sources, including the synthetic process, degradation of the drug substance, or interaction with excipients.[2] Both the USP and EP have established monographs that define the acceptable limits and analytical procedures for controlling these impurities.

United States Pharmacopeia (USP) Standards

The USP monograph for Chlorthalidone specifies a single named impurity, 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid (CCA), which is also referred to as Chlorthalidone Related Compound A.

Quantitative Data for USP Impurity
Impurity NameAbbreviationAcceptance Criterion
4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acidCCANot more than 1.0%
Experimental Protocol: USP Method for Chlorthalidone Assay and Limit of CCA

The USP employs a High-Performance Liquid Chromatography (HPLC) method for the simultaneous assay of Chlorthalidone and the quantification of Chlorthalidone Related Compound A.

Chromatographic System:

  • Mode: Liquid Chromatography

  • Detector: UV, 254 nm

  • Column: 4.6-mm x 25-cm; 5-µm packing L1

  • Column Temperature: 30°C

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

Mobile Phase:

  • A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (35:15:50).

Solutions:

  • Standard solution: A solution of USP Chlorthalidone RS and USP Chlorthalidone Related Compound A RS in methanol.

  • Sample solution: A solution of Chlorthalidone in methanol.

Procedure:

  • Separately inject the Standard solution and the Sample solution into the chromatograph.

  • Record the peak areas.

  • Calculate the percentage of Chlorthalidone Related Compound A in the portion of Chlorthalidone taken.

European Pharmacopoeia (EP) Standards

The European Pharmacopoeia lists several specified impurities for Chlorthalidone. While direct access to the most current monograph with specific acceptance criteria for each impurity is restricted, the known specified impurities are listed below. It is important to consult the current official EP monograph for the definitive limits and analytical procedures.

Specified Impurities in the European Pharmacopoeia
  • Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid

  • Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Identical to USP Chlorthalidone Related Compound A)

  • Impurity C: Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

  • Impurity D: (RS)-2-chloro-5-(1-ethoxy-3-oxoisoindolin-1-yl)benzenesulfonamide

  • Impurity E: 2-Chloro-5-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide

  • Impurity F: (RS)-3-(3,4-dichlorophenyl)-3-hydroxyisoindolin-1-one

  • Impurity G: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

  • Impurity H: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

  • Impurity I: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Note: The official acceptance criteria for these impurities are detailed in the current European Pharmacopoeia monograph for Chlorthalidone and are not publicly available in the searched resources.

Experimental Protocol: A Validated RP-HPLC Method for EP and Process-Related Impurities

Given the challenges in accessing the official EP monograph's analytical procedure, this section details a validated reverse-phase HPLC method from a peer-reviewed publication for the simultaneous identification and quantification of pharmacopoeia-listed and process-related impurities of Chlorthalidone.[2][3] This method was developed to improve upon the resolution of the EP method for specific process impurities.[2]

Chromatographic System:

  • Column: C8 (250 × 4.6 mm; 5 µm particle size)

  • Flow Rate: 1.4 mL/min

  • Detection Wavelength: 220 nm

  • Mobile Phase A: Buffer solution (10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol (65:35 v/v)

  • Mobile Phase B: Buffer solution and methanol (50:50 v/v)

  • Gradient Program: A gradient program should be developed to ensure effective separation.

Procedure: The method was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness according to ICH guidelines.[2][3]

Chlorthalidone: Mechanism of Action and Metabolic Pathways

Mechanism of Action

Chlorthalidone's primary therapeutic effect as a diuretic and antihypertensive agent is achieved through the inhibition of the sodium chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron in the kidneys.[4][5][6][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.

Chlorthalidone Mechanism of Action cluster_DCT Distal Convoluted Tubule Cell cluster_outcome Physiological Effect Na+/Cl- Symporter Na+/Cl- Symporter Reabsorption Reabsorption Na+/Cl- Symporter->Reabsorption Reabsorption Increased Na+ Excretion Increased Na+ Excretion Increased Cl- Excretion Increased Cl- Excretion Na+ Na+ Na+->Na+/Cl- Symporter Lumen Cl- Cl- Cl-->Na+/Cl- Symporter Bloodstream Bloodstream Reabsorption->Bloodstream Chlorthalidone Chlorthalidone Chlorthalidone->Na+/Cl- Symporter Inhibits Increased Water Excretion Increased Water Excretion Increased Na+ Excretion->Increased Water Excretion Increased Cl- Excretion->Increased Water Excretion Reduced Blood Volume Reduced Blood Volume Increased Water Excretion->Reduced Blood Volume Reduced Blood Pressure Reduced Blood Pressure Reduced Blood Volume->Reduced Blood Pressure

Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the kidney.

Metabolic Pathway

Chlorthalidone undergoes partial metabolism in the liver, with a significant portion of the drug being excreted unchanged in the urine.[][9] The metabolism is thought to involve the cytochrome P450 (CYP450) enzyme system, leading to various phase I and phase II reactions.[]

Chlorthalidone Metabolic Pathway cluster_phase1 Phase I Metabolism (Liver - CYP450) cluster_phase2 Phase II Metabolism (Predicted) Chlorthalidone Chlorthalidone Oxidation Oxidative Metabolites (Hydroxylation, Dechlorination, Demethylation) Chlorthalidone->Oxidation Reduction Reduction at Phthalimidine Moiety Chlorthalidone->Reduction Hydroxylation Hydroxylation at Phthalimidine Moiety Chlorthalidone->Hydroxylation N_Acetylation N-Acetylation Chlorthalidone->N_Acetylation O_Glucuronidation O-Glucuronidation Chlorthalidone->O_Glucuronidation O_Sulfation O-Sulfation Chlorthalidone->O_Sulfation Glutathione_Conjugation Glutathione Conjugation Chlorthalidone->Glutathione_Conjugation Unchanged_Chlorthalidone Unchanged Chlorthalidone Chlorthalidone->Unchanged_Chlorthalidone Major Pathway Excretion Renal Excretion Oxidation->Excretion Reduction->Excretion Hydroxylation->Excretion N_Acetylation->Excretion O_Glucuronidation->Excretion O_Sulfation->Excretion Glutathione_Conjugation->Excretion Unchanged_Chlorthalidone->Excretion

Caption: Overview of Chlorthalidone's metabolic fate.

Recent in vitro studies using human hepatocytes have identified two specific metabolites resulting from reduction or hydroxylation at the phthalimidine moiety of the Chlorthalidone molecule.[4] Further in silico predictions suggest potential phase II metabolic pathways including N-acetylation, O-glucuronidation, O-sulfation, and glutathione conjugation.[4]

Conclusion

The control of impurities in Chlorthalidone is well-defined by both the United States Pharmacopeia and the European Pharmacopoeia, ensuring the quality and safety of this widely used medication. While the USP specifies a single impurity with a clear limit and analytical method, the EP lists a more extensive set of potential impurities. For researchers and drug development professionals, a thorough understanding of these standards, coupled with robust analytical methodology, is essential for regulatory compliance and the production of high-quality pharmaceutical products. The provided insights into Chlorthalidone's mechanism of action and metabolic pathways further contribute to a comprehensive understanding of this important therapeutic agent.

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Determination of Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Chlorthalidone Impurity G in bulk drug substances. The method is designed to be specific, accurate, precise, and linear, making it suitable for routine quality control and stability testing. The protocol outlined herein provides a comprehensive guide for researchers and analysts in the pharmaceutical industry.

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its safety and efficacy. This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[1][2][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of Chlorthalidone. This document provides a detailed protocol for a stability-indicating HPLC method developed and validated for this purpose.

Experimental

Materials and Reagents
  • Chlorthalidone and this compound reference standards were procured from a reputable supplier.[1][2]

  • HPLC grade acetonitrile and methanol were used.

  • Analytical reagent grade potassium dihydrogen phosphate and ortho-phosphoric acid were used to prepare the buffer solution.

  • High purity water (Milli-Q or equivalent) was used throughout the analysis.

Instrumentation and Chromatographic Conditions

A gradient HPLC system with a UV detector was employed for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0 adjusted with ortho-phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile (80:20 v/v)

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution of Chlorthalidone (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing a suitable concentration of Chlorthalidone and this compound in the diluent.

Preparation of Sample Solution
  • Accurately weigh a quantity of the Chlorthalidone bulk drug sample equivalent to 25 mg and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Chlorthalidone bulk drug.[4][5][6][7][8] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After degradation, the samples were neutralized (if necessary), diluted with the diluent to the target concentration, and analyzed.

Results and Discussion

Method Development and Optimization

The primary objective was to achieve a good resolution between Chlorthalidone and its Impurity G, as well as any other potential degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and gradient were optimized to ensure adequate retention and separation. A pH of 3.0 for the aqueous phase was found to provide sharp peaks. The detection wavelength of 225 nm was selected based on the UV spectra of both Chlorthalidone and Impurity G, where both compounds exhibit significant absorbance.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity: The specificity of the method was demonstrated by the absence of interference from the placebo and any degradation products at the retention time of this compound. The peak purity of Impurity G was confirmed using a PDA detector.

Linearity: The linearity of the method was established by analyzing a series of solutions containing this compound at different concentrations.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 2.0> 0.999

Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of this compound into the sample solution at three different concentration levels.

Spiked LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.5
120%101.10.6

Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision).

Precision Type% RSD
System Precision (n=6)< 1.0
Method Precision (n=6)< 2.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

ParameterResult (µg/mL)
LOD0.03
LOQ0.1

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase pH. The results showed no significant impact on the resolution or quantification, indicating the robustness of the method.

Conclusion

A specific, accurate, precise, and robust stability-indicating HPLC method has been successfully developed and validated for the determination of this compound in bulk drug substance. The method can be effectively used for routine quality control analysis and for monitoring the impurity levels during stability studies of Chlorthalidone.

Workflow and Diagrams

Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing and Validation RefStd Reference Standards (Chlorthalidone & Impurity G) StdStock Prepare Standard Stock Solutions RefStd->StdStock BulkDrug Bulk Drug Sample SamplePrep Prepare Sample Solution BulkDrug->SamplePrep ForcedDeg Forced Degradation Studies BulkDrug->ForcedDeg WorkingStd Prepare Working Standard Solution StdStock->WorkingStd Injection Inject Samples and Standards SamplePrep->Injection WorkingStd->Injection ForcedDeg->Injection HPLC HPLC System (C18 Column, Gradient Elution) DataAcq Data Acquisition (225 nm) HPLC->DataAcq Injection->HPLC Integration Peak Integration and Quantification DataAcq->Integration Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Integration->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for the analytical method development and validation of this compound.

References

Application Note: A Validated HPLC Method for the Quantification of Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Chlorthalidone Impurity G in bulk drug substances and pharmaceutical formulations. The method is stability-indicating, capable of separating Impurity G from the active pharmaceutical ingredient (API), Chlorthalidone, and other potential degradation products. This protocol is designed for use in quality control laboratories and by researchers in the field of drug development and analysis.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[3][4] Its monitoring and control are crucial to ensure the quality of the final drug product. This document provides a detailed, validated HPLC method for the reliable quantification of this specific impurity.

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the analysis.

Materials and Reagents
  • Chlorthalidone Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Orthophosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Sample of Chlorthalidone bulk drug or formulation

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., Phenomenex HyperClone C18, 250 x 4.6 mm, 5 µm)[5][6]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile : Methanol (60:10:30, v/v/v)[5][6][7]
Flow Rate 1.0 mL/min[5][6][8]
Detection Wavelength 241 nm[5][6]
Injection Volume 20 µL[8]
Column Temperature Ambient
Run Time Approximately 15 minutes
Preparation of Solutions

2.4.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

2.4.2. Mobile Phase Preparation

Prepare a mixture of the phosphate buffer, acetonitrile, and methanol in the ratio of 60:10:30 (v/v/v). Degas the mobile phase prior to use.[5][6][7]

2.4.3. Standard Stock Solution Preparation

  • Chlorthalidone Standard Stock (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.[8]

  • Impurity G Standard Stock (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.

2.4.4. Working Standard Solution Preparation

From the standard stock solutions, prepare a mixed working standard solution containing Chlorthalidone and Impurity G at appropriate concentrations in the mobile phase. A typical concentration for Impurity G would be in the range of 0.1-2 µg/mL, and for Chlorthalidone around 100 µg/mL, to simulate a 0.1% to 2% impurity level.

Sample Preparation

2.5.1. Bulk Drug

  • Accurately weigh about 25 mg of the Chlorthalidone bulk drug sample and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a solution with a nominal concentration of 1000 µg/mL.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.5.2. Tablet Formulation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Chlorthalidone and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume with methanol and mix well.

  • Centrifuge a portion of the solution and then dilute the supernatant with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or other impurities at the retention time of Impurity G.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit).
Accuracy (% Recovery) 80% to 120% at different concentration levels.
Precision (% RSD) ≤ 2.0% for intraday and interday precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).

Data Presentation

The quantitative data for the validation of this method should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor (Impurity G) ≤ 2.0
Theoretical Plates (Impurity G) ≥ 2000

| % RSD of Peak Areas (n=6) | ≤ 2.0% | |

Table 2: Linearity Data for this compound

Concentration (µg/mL) Mean Peak Area
LOQ
50% of Specification
100% of Specification
120% of Specification
150% of Specification
Correlation Coefficient (r²)

| Regression Equation | |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%
100%

| 120% | | | |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Buffer Preparation prep_mobile Mobile Phase Preparation prep_buffer->prep_mobile hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Samples & Standards prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection chromatogram Data Acquisition injection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Impurity G integration->quantification report Generate Report quantification->report method_validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Intraday Intraday Precision->Intraday Interday Interday Precision->Interday

References

Application Note: High-Throughput Analysis of Chlorthalidone and its Impurities by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive UPLC-MS/MS method for the sensitive and selective analysis of Chlorthalidone and its process-related and degradation impurities. The developed protocol is suitable for routine quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing. The method utilizes a sub-2 µm particle column for fast and efficient chromatographic separation, coupled with a triple quadrupole mass spectrometer for accurate quantification. This document provides detailed experimental protocols, data presentation, and visual workflows to aid in the implementation of this method.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[] Like any active pharmaceutical ingredient (API), it is crucial to monitor and control the levels of impurities, which can originate from the manufacturing process or degradation over time.[2][3] Regulatory agencies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, sensitivity, and selectivity, making it the ideal analytical technique for this purpose.[4][5] This application note details a robust UPLC-MS/MS method for the simultaneous analysis of Chlorthalidone and its known impurities.

Experimental Protocols

Sample and Standard Preparation

Standard Stock Solutions: Prepare individual stock solutions of Chlorthalidone and each known impurity in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for constructing calibration curves (e.g., 1 µg/mL).

Sample Preparation: Accurately weigh and dissolve the drug substance or crushed tablets in the diluent (50:50 acetonitrile:water) to achieve a target Chlorthalidone concentration of 100 µg/mL. Sonicate for 15 minutes and filter through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized as needed.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min, 20% B; 0.5-1.5 min, 20-65% B; 1.5-4.0 min, 65% B; 4.0-6.0 min, 65-20% B; 6.0-9.0 min, 20% B[6]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed as per ICH guidelines.[7]

  • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample to UV light (254 nm) and visible light for an appropriate duration.

Neutralize the acid and base-stressed samples before injection.

Data Presentation

Table 1: Chlorthalidone and Known Impurities
Compound Molecular Formula Molecular Weight ( g/mol )
ChlorthalidoneC₁₄H₁₁ClN₂O₄S338.77[8]
Impurity AC₁₄H₉ClO₆S340.74[8]
Impurity BC₁₄H₁₀ClNO₅S339.75
Impurity CC₁₆H₁₄ClNO₅S367.80
Impurity DC₁₆H₁₅ClN₂O₄S366.82[8]
Impurity EC₁₄H₁₁ClN₂O₃S322.77[8]
Impurity GC₁₄H₉Cl₂NO₂294.1
Impurity HC₁₇H₁₇ClN₂O₄S380.85
Impurity IC₁₇H₁₆ClNO₅S381.83
Table 2: UPLC-MS/MS Quantitative Data
Compound Precursor Ion (m/z) Product Ion (m/z) Polarity Retention Time (min) LOD (ng/mL) LOQ (ng/mL)
Chlorthalidone339.0189.8Positive[4]~1.1[4]To be determinedTo be determined
Chlorthalidone337.0146.0Negative[9]~1.1[4]To be determinedTo be determined
Impurity ATo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity BTo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity CTo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity DTo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity ETo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity GTo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity HTo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined
Impurity ITo be determinedTo be determinedTBDTo be determinedTo be determinedTo be determined

Note: MRM transitions and quantitative data for impurities need to be determined experimentally by infusing individual impurity standards.

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting cluster_degradation Forced Degradation Study (ICH) sp1 Weigh API or Formulation sp2 Dissolve in Diluent sp1->sp2 sp3 Sonicate & Filter sp2->sp3 uplc UPLC Separation (ACQUITY BEH C18) sp3->uplc st1 Prepare Stock Solutions (Chlorthalidone & Impurities) st2 Prepare Working Standards st1->st2 st2->uplc ms MS/MS Detection (MRM Mode) uplc->ms Ionization (ESI) dp1 Peak Integration ms->dp1 dp2 Quantification (Calibration Curve) dp1->dp2 dp3 Reporting dp2->dp3 fd1 Stress Conditions (Acid, Base, Peroxide, Heat, Light) fd2 Analyze Stressed Samples fd1->fd2 fd3 Identify Degradation Products fd2->fd3 fd3->dp3 Stability Indicating

Caption: Experimental workflow for UPLC-MS/MS analysis of Chlorthalidone.

Impurity_Analysis_Logic cluster_known Known Impurity Analysis cluster_unknown Unknown Impurity Investigation start Start: Chlorthalidone Sample ki1 UPLC-MS/MS Analysis (Targeted MRM) start->ki1 ui1 Forced Degradation Studies start->ui1 ki2 Quantify vs. Standards ki1->ki2 ki3 Compare to Specification Limits ki2->ki3 pass Pass ki3->pass Within Limits fail Fail: Out of Specification ki3->fail Exceeds Limits ui2 Analyze with Full Scan / PI Scan ui1->ui2 ui3 Characterize Unknown Peaks (MS/MS Fragmentation) ui2->ui3 ui4 Identify Structure ui3->ui4

Caption: Logical flow for impurity identification and quantification.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the analysis of Chlorthalidone and its impurities. The short run time allows for high-throughput analysis, making it suitable for quality control environments. The protocol for forced degradation studies ensures the method is stability-indicating, a critical requirement for regulatory submissions. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry to ensure the quality and safety of Chlorthalidone-containing products.

References

Application Note: Development of a Stability-Indicating Assay Method for Chlorthalidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorthalidone is a diuretic drug used to treat hypertension and edema.[1][2] A stability-indicating assay method is crucial to ensure the quality, efficacy, and safety of pharmaceutical products by accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products. This document outlines a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Chlorthalidone in bulk and pharmaceutical dosage forms.

Principle

The method utilizes RP-HPLC to separate Chlorthalidone from its potential degradation products formed under various stress conditions. The separation is achieved on a C18 column with a suitable mobile phase. The detection is carried out using a UV detector at a specific wavelength. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated stability-indicating HPLC method for Chlorthalidone has been established using the following parameters.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnPhenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)[1][3][4]
Mobile PhaseMethanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[1][3][4]
Flow Rate1.0 mL/min[1][3][4]
Detection Wavelength241 nm[1][3][4]
Injection Volume20 µL
Column TemperatureAmbient
Run TimeApproximately 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with o-phosphoric acid.[1][3] Filter the buffer and all solvents through a 0.45 µm membrane filter and degas before use. Mix methanol, acetonitrile, and the phosphate buffer in the ratio of 30:10:60 (v/v/v).[1][3][4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of Chlorthalidone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]

  • Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to induce degradation.

Table 2: Forced Degradation Conditions for Chlorthalidone

Stress ConditionProtocol
Acid Hydrolysis Reflux 1 mL of 1 mg/mL Chlorthalidone solution with 1 M HCl at 80°C for 2 hours. Neutralize the solution with 1 M NaOH and dilute with mobile phase to a final concentration of 10 µg/mL.[5]
Alkali Hydrolysis Reflux 1 mL of 1 mg/mL Chlorthalidone solution with 0.1 M NaOH at 80°C for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute with mobile phase to a final concentration of 10 µg/mL.[1]
Oxidative Degradation Treat 1 mL of 1 mg/mL Chlorthalidone solution with 30% H₂O₂ at room temperature for 48 hours. Dilute with mobile phase to a final concentration of 10 µg/mL.[1]
Thermal Degradation Expose the solid drug to dry heat at 105°C in an oven for 24 hours.[6] Prepare a 10 µg/mL solution in the mobile phase.
Photolytic Degradation Expose the solid drug as a thin layer in a Petri dish to direct sunlight for 7 days.[1] Prepare a 10 µg/mL solution in the mobile phase.
Method Validation

The developed method must be validated as per ICH Q2(R1) guidelines.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for Chlorthalidone should be pure and well-resolved from any degradation products and excipients. No interference at the retention time of Chlorthalidone.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. A typical range is 2-12 µg/mL.[1][3][4]
Accuracy (% Recovery) The mean recovery should be within 98-102%.
Precision (RSD%) Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min).

Data Presentation

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation ProductsRetention Time(s) of Degradants (min)
Acid HydrolysisSubstantial211.07, 13.9[1]
Alkali HydrolysisSubstantial111.49[1]
Oxidative DegradationSubstantial16.55[1]
Thermal DegradationStable0-
Photolytic DegradationStable0-

Table 5: Validation Summary

Validation ParameterResult
Linearity Range (µg/mL)2-12[1][3][4]
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.5 - 100.5%
Precision (RSD%)< 2%
LOD (µg/mL)0.05
LOQ (µg/mL)0.15
RobustnessRobust

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solution hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_forced_deg Prepare Forced Degradation Samples prep_forced_deg->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample inject_deg Inject Degraded Samples hplc_system->inject_deg data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq inject_deg->data_acq peak_analysis Peak Identification & Integration data_acq->peak_analysis validation Method Validation (Specificity, Linearity, Accuracy, Precision) peak_analysis->validation report Generate Report validation->report

Caption: Experimental workflow for the stability-indicating HPLC method development.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Alkali Alkali Hydrolysis (e.g., 0.1M NaOH, 80°C) Alkali->SamplePrep Oxidative Oxidative Degradation (e.g., 30% H₂O₂) Oxidative->SamplePrep Thermal Thermal Degradation (e.g., 105°C) Thermal->SamplePrep Photo Photolytic Degradation (Sunlight) Photo->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data Chlorthalidone Chlorthalidone Drug Substance Chlorthalidone->Acid Chlorthalidone->Alkali Chlorthalidone->Oxidative Chlorthalidone->Thermal Chlorthalidone->Photo

Caption: Forced degradation workflow for Chlorthalidone.

References

Application Note: Capillary Electrophoresis for Impurity Profiling of Chlorthalidone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a capillary electrophoresis (CE) method for the impurity profiling of Chlorthalidone, a diuretic medication. The method is designed for researchers, scientists, and drug development professionals to effectively separate and quantify known impurities and degradation products of Chlorthalidone. The protocol provided is based on a Micellar Electrokinetic Chromatography (MEKC) approach, which allows for the separation of both charged and neutral analytes. This document provides a comprehensive guide, including a detailed experimental protocol, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are required for the identification and quantification of process-related impurities and degradation products. Capillary electrophoresis (CE) offers a high-efficiency, high-resolution, and low-reagent-consumption alternative to traditional chromatographic methods for impurity profiling.[2][3] This application note describes a stability-indicating CE method for the impurity profiling of Chlorthalidone.

Experimental Protocol

This protocol is based on the principles of Micellar Electrokinetic Chromatography (MEKC), which is suitable for separating a wide range of analytes, including the neutral and charged impurities of Chlorthalidone.[4][5][6]

1. Instrumentation and Materials

  • Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD) or UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 40 cm, total length of 48.5 cm.

  • Reagents:

    • Chlorthalidone reference standard and impurity standards.

    • Sodium dodecyl sulfate (SDS)

    • Sodium tetraborate

    • Boric acid

    • Sodium hydroxide

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Background Electrolyte (BGE): 25 mM sodium tetraborate, 25 mM boric acid, 50 mM SDS in deionized water. Adjust pH to 9.0 with 1 M sodium hydroxide. Filter through a 0.45 µm filter before use.

  • Sample Diluent: Methanol and deionized water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve Chlorthalidone reference standard in the sample diluent to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known Chlorthalidone impurities at a concentration of 0.1 mg/mL each in the sample diluent.

  • Working Standard Solution (for system suitability): Dilute the Chlorthalidone and impurity stock solutions with the sample diluent to obtain a final concentration of 100 µg/mL of Chlorthalidone and 1 µg/mL of each impurity.

  • Sample Preparation: Accurately weigh and dissolve the Chlorthalidone drug substance or a powdered tablet equivalent in the sample diluent to achieve a final concentration of 1 mg/mL. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.

3. CE Method Parameters

  • Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min).

  • Pre-run Conditioning: Before each injection, rinse the capillary with the BGE for 2 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Detection: UV detection at 220 nm.

  • Run Time: 15 minutes.

Data Presentation

The following tables summarize the expected quantitative data for the separation of Chlorthalidone and its potential impurities. The data is representative and may vary based on the specific instrumentation and exact experimental conditions.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Theoretical Plates (Chlorthalidone)> 150,000
Tailing Factor (Chlorthalidone)0.8 - 1.5
Resolution (between critical pairs)> 1.5
Relative Standard Deviation (RSD) of Migration Time< 2.0% (n=6)
Relative Standard Deviation (RSD) of Peak Area< 5.0% (n=6)

Table 2: Quantitative Data for Chlorthalidone and Known Impurities

AnalyteMigration Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Impurity A4.5-0.10.3
Impurity B5.22.10.10.3
Chlorthalidone6.84.50.20.6
Impurity C8.13.20.10.3
Impurity D9.53.80.10.3

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of impurity profiling.

Experimental_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Background Electrolyte Preparation Cap_Cond Capillary Conditioning BGE_Prep->Cap_Cond Sample_Prep Sample and Standard Preparation Injection Hydrodynamic Injection Sample_Prep->Injection Cap_Cond->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Impurity Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental Workflow for CE Analysis of Chlorthalidone.

Impurity_Profiling_Logic cluster_input Input cluster_process Analytical Process cluster_output Output Drug_Substance Chlorthalidone API Sample_Prep Sample Preparation Drug_Substance->Sample_Prep Drug_Product Chlorthalidone Tablets Drug_Product->Sample_Prep CE_Analysis CE-MEKC Analysis Sample_Prep->CE_Analysis Data_Analysis Data Analysis CE_Analysis->Data_Analysis Impurity_Profile Impurity Profile Report Data_Analysis->Impurity_Profile Specification_Check Comparison with Specification Limits Impurity_Profile->Specification_Check Decision Batch Release Decision Specification_Check->Decision

Caption: Logical Flow of the Chlorthalidone Impurity Profiling Process.

Conclusion

The described Micellar Electrokinetic Chromatography method provides a reliable and efficient approach for the impurity profiling of Chlorthalidone. The method is capable of separating the main component from its known impurities with good resolution and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to implement this technique for routine quality control and stability studies of Chlorthalidone.

References

Application Notes and Protocols for the Use of Chlorthalidone Impurity G as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Chlorthalidone Impurity G as a reference standard in the quality control and analytical development of Chlorthalidone active pharmaceutical ingredient (API) and finished drug products.

Introduction to Chlorthalidone and its Impurities

Chlorthalidone is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1][] During the synthesis and storage of Chlorthalidone, various process-related and degradation impurities can arise.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[3][4][5]

This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity in Chlorthalidone preparations.[1][6][7][8][] As a well-characterized reference standard, it is crucial for the accurate identification and quantification of this impurity in Chlorthalidone samples.[10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[6]
Synonyms Chlorthalidone Dichloro Impurity[6]
CAS Number 16289-13-7[1][6][7][8][]
Molecular Formula C14H9Cl2NO2[7][8][]
Molecular Weight 294.13 g/mol [7]
Appearance White Solid[]
Solubility Soluble in DMF and DMSO[8]

Applications of this compound Reference Standard

The primary applications of a certified this compound reference standard include:

  • Analytical Method Development: To develop and optimize chromatographic methods capable of separating this compound from the main API and other potential impurities.[10]

  • Analytical Method Validation: As a crucial component in the validation of analytical methods for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

  • Quality Control (QC) Testing: For the routine analysis of Chlorthalidone API and drug products to ensure that the level of Impurity G is within the specified acceptance criteria.[6]

  • Stability Studies: To monitor the formation of Impurity G as a degradation product under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

  • System Suitability Testing: To verify the performance of the chromatographic system before and during sample analysis.[11][12]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of related substances in Chlorthalidone.

Preparation of Standard and Sample Solutions

4.1.1. Preparation of this compound Stock Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., a mixture of buffer and methanol as described in the chromatographic conditions).

  • Sonicate for 10-15 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

4.1.2. Preparation of Working Standard Solution (e.g., 1.5 µg/mL)

  • Pipette 1.5 mL of the this compound Stock Standard Solution (100 µg/mL) into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

4.1.3. Preparation of Chlorthalidone Sample Solution (for API)

  • Accurately weigh approximately 100 mg of the Chlorthalidone API sample.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

4.1.4. Preparation of Chlorthalidone Sample Solution (for Tablets)

  • Weigh and finely powder not fewer than 20 Chlorthalidone tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Chlorthalidone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Chromatographic Conditions

The following HPLC conditions have been reported for the separation of Chlorthalidone and its impurities.

ParameterCondition
Column Zorbax RX C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v)[13]
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v)[13]
Gradient Program Time (min)
Flow Rate 1.4 mL/min[13]
Column Temperature 40 °C[13]
Detection Wavelength 220 nm[13]
Injection Volume 20 µL[13]
Diluent Buffer, Methanol, and 2 g/L Sodium Hydroxide solution (50:48:2 v/v/v)[13]
System Suitability Testing

Before initiating the analysis, the suitability of the chromatographic system must be verified. A system suitability solution, typically containing Chlorthalidone and its known impurities (including Impurity G) at appropriate concentrations, should be injected.

ParameterAcceptance Criteria
Tailing Factor (T) NMT 2.0[14]
Theoretical Plates (N) NLT 2000
Resolution (Rs) NLT 2.0 between Chlorthalidone and the nearest eluting impurity peak[14]
Relative Standard Deviation (RSD) for replicate injections NMT 2.0% for peak areas[14]
Quantification of this compound

The amount of this compound in a sample can be calculated using the external standard method with the following formula:

% Impurity G = (Area of Impurity G in Sample / Area of Impurity G in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100

Data Presentation

The following tables summarize typical validation data for a method used to quantify this compound.

Table 1: Linearity Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.75 - 2.1> 0.999[13]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.05~0.15

Table 3: Accuracy (Recovery) Data

Spiking Level% Recovery of Impurity G
50%98.0 - 102.0
100%98.0 - 102.0
150%98.0 - 102.0

Visualizations

The following diagrams illustrate key aspects of the use of this compound as a reference standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard (this compound) std_sol Standard Solution ref_std->std_sol sample Sample (Chlorthalidone API or Tablets) sample_sol Sample Solution sample->sample_sol hplc HPLC System std_sol->hplc sample_sol->hplc chromatogram Chromatographic Data hplc->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the analysis of this compound.

quality_control_relationship API Chlorthalidone API QC Quality Control Testing API->QC ImpG Chlorthalidone Impurity G ImpG->QC OtherImps Other Impurities OtherImps->QC RefStd Impurity G Reference Standard RefStd->QC Provides Traceability Release Product Release QC->Release Meets Specifications

Caption: Role of Impurity G reference standard in quality control.

signaling_pathway_analogy cluster_synthesis Chlorthalidone Synthesis cluster_impurity_formation Impurity Formation start Starting Materials intermediate Intermediates start->intermediate chlorthalidone Chlorthalidone (API) intermediate->chlorthalidone side_reaction Side Reaction intermediate->side_reaction degradation Degradation chlorthalidone->degradation impurity_g This compound side_reaction->impurity_g degradation->impurity_g

Caption: Formation pathways of this compound.

References

Application Notes and Protocols for the Quantification of Chlorthalidone Impurity G in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities in chlorthalidone formulations must be carefully monitored to ensure the safety and efficacy of the drug product. Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity that requires accurate quantification.[1][2] This document provides detailed application notes and protocols for the determination of this compound in pharmaceutical formulations using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Chemical Structures

Chlorthalidone:

This compound:

Methodology: RP-HPLC for Quantification of this compound

This section outlines a robust RP-HPLC method adapted from validated procedures for the analysis of chlorthalidone and its related impurities.[3][4]

Chromatographic Conditions
ParameterSpecification
Column C8 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (65:35 v/v)
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (50:50 v/v)
Gradient Program Time (min)
Flow Rate 1.4 mL/min
Column Temperature Ambient
Detection Wavelength 220 nm
Injection Volume 20 µL
Diluent Mobile Phase A
Preparation of Solutions

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.

Sample Preparation (Pharmaceutical Formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of chlorthalidone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

Method Validation Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the typical validation parameters that should be established for its quantification, based on methods validated for related impurities.[3][5]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve this compound from chlorthalidone and other potential impurities with no interference at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Range Typically from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Precision (%RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%
Accuracy (% Recovery) 80.0% to 120.0%
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions such as pH of the mobile phase (± 0.2 units), flow rate (± 0.1 mL/min), and column temperature (± 5 °C).

Experimental Protocols

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on the drug product. This helps to identify potential degradation products, including Impurity G, and confirms that they are well-separated from the main active ingredient.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug product in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug product to UV light (254 nm) for 24 hours.

After each stress condition, the samples should be prepared and analyzed using the proposed HPLC method to assess for the formation of Impurity G and other degradants.

Visualizations

Formation Pathway of this compound

This compound is a process-related impurity that can be formed during the synthesis of Chlorthalidone. The likely pathway involves the reaction of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with 1,2-dichlorobenzene under certain reaction conditions, leading to the formation of the impurity.

Caption: Proposed formation pathway of this compound.

Analytical Workflow for Quantification

The following diagram illustrates the logical workflow for the quantification of this compound in pharmaceutical formulations.

Sample_Receipt Sample Receipt (Pharmaceutical Formulation) Sample_Preparation Sample Preparation (Weighing, Dissolution, Filtration) Sample_Receipt->Sample_Preparation HPLC_Analysis RP-HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Quantification Quantification (Comparison with Standard) Data_Processing->Quantification Reporting Reporting (Impurity Level) Quantification->Reporting

Caption: Analytical workflow for Impurity G quantification.

References

Application Note: Isolation of Chlorthalidone Impurity G from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. During its synthesis, several process-related impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. The isolation and characterization of this impurity are essential for reference standard qualification, analytical method validation, and toxicological studies.

This application note provides a detailed protocol for the isolation of this compound from a simulated reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).

Overview of the Isolation Process

The isolation of this compound is achieved through a multi-step process that begins with the preparation of a sample enriched with the impurity, followed by preparative HPLC for separation, and finally, analysis and characterization of the isolated fraction.

Isolation_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis and Characterization start Crude Chlorthalidone Reaction Mixture enrich Enrichment of Impurity G (e.g., via forced degradation or selective precipitation) start->enrich dissolve Dissolution in Mobile Phase enrich->dissolve inject Injection onto Preparative Column dissolve->inject separate Chromatographic Separation inject->separate collect Fraction Collection based on UV Detection separate->collect analyze Purity Analysis of Collected Fractions (Analytical HPLC) collect->analyze pool Pooling of Pure Fractions analyze->pool evaporate Solvent Evaporation/Lyophilization pool->evaporate characterize Structural Characterization (MS, NMR) evaporate->characterize end end characterize->end Isolated this compound

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Materials and Reagents
  • Crude Chlorthalidone containing Impurity G

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diammonium hydrogen orthophosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Reference standards for Chlorthalidone and this compound

Sample Preparation: Enrichment of Impurity G

Forced degradation can be employed to increase the concentration of Impurity G in the starting material, facilitating its isolation.

  • Acidic Degradation: Dissolve 1 g of crude Chlorthalidone in methanol and add 1N hydrochloric acid. Reflux the solution for 4-6 hours. Neutralize the solution with a suitable base.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the enriched solid residue.

  • Dissolution for Injection: Accurately weigh the enriched sample and dissolve it in the initial mobile phase composition to a final concentration suitable for preparative HPLC (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm filter before injection.

Preparative HPLC Method

The following method is a scaled-up adaptation of a reported analytical method for Chlorthalidone and its impurities.

Table 1: Preparative HPLC Parameters

ParameterValue
Instrument Preparative HPLC system with UV detector
Column C8, 250 mm x 21.2 mm, 5 µm
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5)
Mobile Phase B Methanol
Gradient See Table 2
Flow Rate 20 mL/min
Detection 220 nm
Column Temperature 40°C
Injection Volume 5 mL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
06535
405050
505050
556535
606535
Fraction Collection and Analysis
  • Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the elution of this compound. The retention time should be predetermined using an analytical run with a reference standard.

  • Purity Check: Analyze the collected fractions using an analytical HPLC method to assess their purity.

Table 3: Analytical HPLC Parameters for Purity Check

ParameterValue
Instrument Analytical HPLC system with UV detector
Column C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5)
Mobile Phase B Methanol
Gradient Same as preparative method
Flow Rate 1.4 mL/min
Detection 220 nm
Column Temperature 40°C
Injection Volume 20 µL
  • Pooling and Solvent Removal: Pool the fractions with a purity of ≥98%. Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain the isolated impurity as a solid.

Data Presentation

Table 4: Representative Results of a Preparative HPLC Run

ParameterValue
Starting Material (Enriched) 500 mg
Concentration of Impurity G in Starting Material ~5%
Number of Injections 5
Total Amount of Impurity G in Injected Sample ~25 mg
Collected Fraction Volume (per injection) ~40 mL
Purity of Isolated Impurity G (by Analytical HPLC) >99%
Final Yield of Isolated Impurity G ~20 mg
Recovery ~80%

Logical Relationship of Method Development

The development of a successful preparative HPLC method is a logical progression from an analytical method.

Method_Development cluster_analytical Analytical Method cluster_scaleup Scale-Up cluster_optimization Optimization cluster_validation Validation analytical Develop a robust analytical HPLC method for separation of Chlorthalidone and its impurities. scaleup Scale up the analytical method to preparative scale by adjusting column dimensions, flow rate, and injection volume. analytical->scaleup optimize Optimize the preparative method for maximum loading capacity and resolution. scaleup->optimize validate Validate the isolation process by analyzing the purity and yield of the isolated impurity. optimize->validate

Caption: Logical flow of preparative HPLC method development.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the isolation of this compound from reaction mixtures. The use of preparative HPLC with a C8 stationary phase and a gradient elution of a buffered methanolic mobile phase allows for the successful separation and purification of this critical impurity. The isolated impurity can then be used as a reference standard for various analytical and regulatory purposes in the development of Chlorthalidone drug products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the purity profile of Chlorthalidone is critical to its safety and efficacy. Process-related impurities and degradation products can arise during synthesis, formulation, and storage. Therefore, robust analytical methods are essential for the separation, identification, and quantification of these impurities to ensure the quality of the drug substance and product.

This application note provides a detailed overview of the chromatographic separation of Chlorthalidone from its known process-related impurities and degradation products. It includes established HPLC and UPLC methods, quantitative data for key impurities, and detailed experimental protocols.

Known Process-Related Impurities and Degradation Products

Several impurities associated with the synthesis and degradation of Chlorthalidone have been identified. The European Pharmacopoeia (EP) lists specific impurities that must be controlled. Key impurities include:

  • Impurity B (Chlorthalidone Related Compound A): 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid. This is a significant process-related impurity.

  • Impurity G: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. This is another process-related impurity.[1][2][3][4]

  • Process Intermediate Stage II: 3-(4-chlorophenyl)isoindolin-1-one.

  • Process Intermediate Stage III: 3-(4-chlorophenyl)-5-sulfonamide isoindoline-1-one.

  • Degradation Products: Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various degradation products.[5][6]

Chromatographic Methods and Quantitative Data

Several reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated for the separation of Chlorthalidone and its impurities. Below are summaries of quantitative data from representative methods.

Method 1: RP-HPLC for Process-Related Impurities

This method is suitable for the quantification of pharmacopoeia-listed and in-house process-related impurities.[7][8][9][10]

Table 1: Chromatographic Conditions for Method 1

ParameterValue
ColumnC8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (65:35 v/v)
Mobile Phase B10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (50:50 v/v)
GradientSee Table 2
Flow Rate1.4 mL/min
DetectionUV at 220 nm
Injection Volume20 µL

Table 2: Gradient Program for Method 1

Time (min)% Mobile Phase A% Mobile Phase B
0.011000
16.01000
21.00100
50.00100
52.01000
60.01000

Table 3: Quantitative Data for Chlorthalidone and Process-Related Impurities (Method 1)

CompoundRRTLOD (µg/mL)LOQ (µg/mL)
Chlorthalidone1.00--
Impurity J0.9--
Intermediate Stage II-0.752.1
Intermediate Stage III-0.752.1

RRT: Relative Retention Time LOD: Limit of Detection LOQ: Limit of Quantification

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate Chlorthalidone from its degradation products formed under various stress conditions.[5][6]

Table 4: Chromatographic Conditions for Method 2

ParameterValue
ColumnAgilent C18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseWater : Methanol (30:70 v/v)
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Injection Volume20 µL

Table 5: Retention Times of Chlorthalidone and Degradation Products (Method 2)

ConditionCompoundRetention Time (min)
UnstressedChlorthalidone2.79
Acid DegradationDegradation Product 1Not specified
Degradation Product 2Not specified
Alkali DegradationDegradation ProductNot specified
Oxidative DegradationDegradation ProductNot specified

Table 6: Quantitative Data for Chlorthalidone (Method 2)

ParameterValue
Linearity Range5 - 25 µg/mL
Correlation Coefficient (r²)0.990
LOD0.40 µg/mL
LOQ1.20 µg/mL
Method 3: UPLC Method for Rapid Analysis

An ultra-performance liquid chromatography (UPLC) method allows for a much faster analysis time.

Table 7: Chromatographic Conditions for a UPLC Method

ParameterValue
ColumnNot specified
Mobile PhaseNot specified
Flow RateNot specified
DetectionNot specified

Table 8: Retention Times for a UPLC Method

CompoundRetention Time (min)
Chlorthalidone1.89
Losartan Potassium0.72

Table 9: Quantitative Data for Chlorthalidone (UPLC Method)

ParameterValue
Linearity Range3.125 - 31.25 µg/mL
Correlation Coefficient (r²)> 0.999
LOD71 ng/mL
LOQ217 ng/mL

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Process-Related Impurities (Based on Method 1)
  • Preparation of Mobile Phase A: Prepare a 10 mM solution of diammonium hydrogen orthophosphate and adjust the pH to 5.5 with phosphoric acid. Mix with methanol in a 65:35 (v/v) ratio. Filter and degas.

  • Preparation of Mobile Phase B: Prepare a 10 mM solution of diammonium hydrogen orthophosphate and adjust the pH to 5.5 with phosphoric acid. Mix with methanol in a 50:50 (v/v) ratio. Filter and degas.

  • Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Chlorthalidone and its impurity reference standards in the diluent (Buffer:Methanol:Sodium Hydroxide solution at a 50:48:2 ratio) to obtain a known concentration.

  • Preparation of Sample Solution: Accurately weigh and dissolve the Chlorthalidone API or tablet powder in the diluent to obtain a final concentration of approximately 1000 µg/mL.

  • Chromatographic Analysis: Set up the HPLC system according to the conditions in Table 1 and the gradient program in Table 2. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peaks of Chlorthalidone and its impurities based on their retention times. Calculate the amount of each impurity using the peak areas and the concentration of the standard solutions.

Protocol 2: Forced Degradation Studies (Based on Method 2)
  • Acid Degradation: Dissolve 1 mg/mL of Chlorthalidone in 0.1 M HCl and heat at 80°C for 60 minutes.[5]

  • Alkali Degradation: Dissolve 1 mg/mL of Chlorthalidone in 0.1 M NaOH and heat at 80°C for 30 minutes.

  • Oxidative Degradation: Dissolve 1 mg/mL of Chlorthalidone in 30% H₂O₂ and keep at room temperature for 48 hours.[5]

  • Thermal Degradation: Expose a thin layer of Chlorthalidone powder to 80°C in a hot air oven for 24 hours.[5]

  • Photolytic Degradation: Expose a thin layer of Chlorthalidone powder to direct sunlight for 7 days.[5]

  • Sample Preparation for Analysis: After degradation, neutralize the acidic and alkaline samples. Dilute all samples appropriately with the mobile phase to a final concentration of about 10 µg/mL.

  • Chromatographic Analysis: Analyze the stressed samples using the HPLC conditions described in Table 4.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Workflow for Method Development and Validation

The following diagram illustrates the logical workflow for the development and validation of a chromatographic method for Chlorthalidone and its impurities.

Chromatographic_Method_Development Workflow for Chromatographic Method Development and Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Literature_Survey Literature Survey & Impurity Profiling Initial_Screening Initial Screening of Stationary & Mobile Phases Literature_Survey->Initial_Screening Optimization Optimization of Chromatographic Conditions (pH, Gradient, Temperature) Initial_Screening->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Final_Method Final Validated Method for Routine Analysis Solution_Stability->Final_Method Validated Method

Caption: Workflow for Chromatographic Method Development.

Conclusion

The successful chromatographic separation of Chlorthalidone from its process-related impurities and degradation products is crucial for ensuring the quality and safety of the final drug product. The HPLC and UPLC methods outlined in this application note provide robust and reliable approaches for the analysis of Chlorthalidone. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Chlorthalidone. It is recommended to validate the chosen method according to the specific laboratory conditions and regulatory requirements.

References

Troubleshooting & Optimization

Minimizing on-column degradation of Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Chlorthalidone Impurity G during HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of Chlorthalidone and its impurities.

Issue 1: Appearance of new, unexpected peaks or a rising baseline during the analysis of this compound.

This could be an indication of on-column degradation of the impurity.

Potential Cause Troubleshooting Step Expected Outcome
Mobile Phase pH Chlorthalidone is susceptible to degradation in both acidic and alkaline conditions.[1][2][3] The pH of the mobile phase might be promoting the degradation of Impurity G.Optimize the mobile phase pH to a neutral or near-neutral range (e.g., pH 6.0-7.0) to minimize degradation.
Column Temperature Elevated column temperatures can accelerate chemical reactions, including degradation.[4]Reduce the column temperature. An optimal starting point is ambient temperature, which can be further lowered if degradation persists.
Active Sites on Column The stationary phase, particularly exposed silanol groups on silica-based columns, can have active sites that catalyze degradation.[5]Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a competing base or acid modifier to the mobile phase can also help passivate active sites.[6]
Metal Contamination Trace metal ions in the HPLC system (from stainless steel components like frits and tubing) can induce degradation of pharmaceutical compounds.[7]Use a column with titanium or PEEK frits. Consider adding a chelating agent like EDTA to the mobile phase to sequester metal ions.[6]
Residence Time on Column Longer analysis times expose the analyte to potentially degradative conditions on the column for an extended period.[5][8]Increase the flow rate or use a shorter column to reduce the analysis time.

Issue 2: Poor peak shape (tailing or fronting) for this compound.

Poor peak shape can sometimes be a precursor to observing degradation, as it may indicate undesirable interactions with the stationary phase.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions Silanol groups on the column can interact with polar functional groups on the analyte, leading to peak tailing.[6]Use a highly end-capped column or a mobile phase with a competing base (e.g., triethylamine) to block silanol interactions. Adjusting the mobile phase pH can also help.
Sample Overload Injecting too much sample can lead to peak fronting.[6]Reduce the concentration of the sample being injected.
Inappropriate Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]Dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine, is a potential impurity found in commercial preparations of Chlorthalidone.[9][10][11]

Q2: Under what conditions is Chlorthalidone known to degrade?

A2: Forced degradation studies have shown that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][12] It is more stable under neutral, thermal, and photolytic stress.[1][2]

Q3: How can I prevent on-column degradation of this compound?

A3: To minimize on-column degradation, consider the following:

  • Optimize Mobile Phase pH: Maintain a pH where the impurity is most stable, likely in the neutral range.

  • Control Temperature: Use a lower column temperature.

  • Select an Inert Column: Employ a highly end-capped column or one with a more inert stationary phase.

  • Minimize Metal Contamination: Use biocompatible HPLC systems and components (PEEK, titanium).

  • Reduce Analysis Time: Use a higher flow rate or a shorter column.

Q4: What are the typical HPLC conditions for Chlorthalidone analysis?

A4: Several RP-HPLC methods have been developed. Common conditions include:

  • Column: C8 or C18 columns are frequently used.[13][14][15]

  • Mobile Phase: Mixtures of buffers (e.g., phosphate buffer) and organic solvents (e.g., methanol, acetonitrile) are common.[3][13][14][16]

  • Detection: UV detection is typically performed at wavelengths around 220 nm, 230 nm, 241 nm, or 275 nm.[1][3][13][15]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Chlorthalidone and its Impurities

This protocol is a general starting point based on published methods and can be optimized to minimize degradation of Impurity G.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1][14]
Mobile Phase Isocratic elution with a mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 6.8 with dilute KOH) and Methanol (50:50, v/v)[13]
Flow Rate 1.0 mL/min[1][13][14]
Column Temperature Ambient (or controlled at 25 °C)
Injection Volume 10 µL
Detection UV at 230 nm[13]
Sample Preparation Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.[17]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Resolution cluster_2 Outcome Start Unexpected Peaks or Poor Peak Shape for Impurity G A Check Mobile Phase pH Start->A Is pH optimal? A->A B Reduce Column Temperature A->B Yes B->B C Evaluate Column Chemistry B->C Yes C->C D Check for Metal Contamination C->D Yes D->D E Reduce Residence Time D->E Yes E->E End Degradation Minimized E->End Yes

Caption: Troubleshooting workflow for on-column degradation.

Experimental_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Prep_Sample Prepare Sample in Mobile Phase Equilibrate Equilibrate HPLC System Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare & Degas Mobile Phase Prep_Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire Acquire Data Inject->Acquire Process Process Chromatogram Acquire->Process Review Review for Degradation Process->Review

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Chlorthalidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Chlorthalidone and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Chlorthalidone impurities, with a focus on matrix effects.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
ME-CTL-001 Poor peak shape (tailing, fronting, or splitting) for Chlorthalidone or its impurities. 1. Matrix Overload: High concentrations of matrix components co-eluting with the analytes can distort peak shape. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: pH or organic composition of the mobile phase may not be optimal for the analytes.1. Dilute the Sample: A simple dilution can often reduce matrix overload. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Column Flushing: Implement a robust column washing step after each run. 4. Optimize Mobile Phase: Adjust the pH or gradient profile to improve peak shape.
ME-CTL-002 Inconsistent or non-reproducible analyte response (ion suppression or enhancement). 1. Variable Matrix Composition: Differences in the biological matrix between samples. 2. Co-elution of Interfering Substances: Endogenous matrix components (e.g., phospholipids) or exogenous substances (e.g., dosing vehicles) can interfere with analyte ionization.[1] 3. Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering components.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Chlorthalidone-d4 is commercially available and can effectively compensate for variability in matrix effects.[2] 2. Optimize Chromatography: Modify the LC gradient to separate the analytes from the ion-suppressing regions of the chromatogram. A post-column infusion experiment can identify these regions. 3. Enhance Sample Preparation: Switch from protein precipitation to LLE or SPE for a cleaner extract.
ME-CTL-003 Low analyte recovery. 1. Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting Chlorthalidone and its impurities. 2. Analyte Adsorption: Analytes may adsorb to plasticware or the LC system. 3. Significant Ion Suppression: Severe matrix effects can lead to a perceived low recovery due to signal loss.1. Optimize Extraction Parameters: Adjust the pH and solvent composition for LLE or select a more appropriate sorbent and elution solvent for SPE. 2. Use Low-Binding Consumables: Employ low-adsorption vials and plates. 3. Assess Matrix Effect and Recovery Separately: Use a post-extraction spike experiment to differentiate between recovery losses and matrix effects.
ME-CTL-004 High background noise or unexpected peaks in the chromatogram. 1. Contamination: Contaminants from solvents, reagents, or labware. 2. Matrix Components: A complex matrix can contribute to a high chemical background. 3. Carryover: Residual analyte from a previous high-concentration sample.1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. Implement a Divert Valve: Divert the flow to waste during the initial and final stages of the chromatographic run to avoid introducing highly polar or non-polar matrix components into the mass spectrometer.[3] 3. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of LC-MS/MS analysis of Chlorthalidone?

Matrix effects are the alteration of the ionization efficiency of Chlorthalidone and its impurities by co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4]

2. What are the common sources of matrix effects in Chlorthalidone analysis?

Common sources include:

  • Endogenous components from the biological matrix, such as phospholipids, salts, and proteins.[1][5]

  • Exogenous substances like anticoagulants, dosing vehicles, and contaminants from collection tubes or processing equipment.[5]

  • Process-related impurities and degradation products of Chlorthalidone that may have different ionization efficiencies.[4]

3. How can I qualitatively assess if my analysis is affected by matrix effects?

A post-column infusion (PCI) experiment is a powerful qualitative tool.[6] In this technique, a constant flow of a solution containing Chlorthalidone is introduced into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any dip or rise in the constant baseline signal of Chlorthalidone indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.

4. How can I quantitatively measure the extent of matrix effects?

The post-extraction spike method is the "gold standard" for quantitative assessment.[5][6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the Matrix Factor (MF) .[4]

  • Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

For a robust method, the MF should ideally be between 0.8 and 1.2.[5]

5. Which sample preparation technique is best for minimizing matrix effects for Chlorthalidone and its impurities?

The choice of sample preparation technique significantly impacts the extent of matrix effects. While there is a lack of direct quantitative comparison in the literature specifically for Chlorthalidone impurities, the general consensus for minimizing matrix effects is as follows:

  • Protein Precipitation (PPT): This is the simplest but least effective method for removing matrix components, often resulting in significant ion suppression, particularly from phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. For Chlorthalidone, a moderately polar compound, LLE can be an effective strategy.[8]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[9] By selecting an appropriate sorbent and optimizing the wash and elution steps, a high degree of selectivity can be achieved.

Quantitative Comparison of Sample Preparation Techniques (General Data)

While specific data for Chlorthalidone is limited, the following table summarizes the general effectiveness of these techniques in reducing matrix effects, based on studies of other small molecules in plasma.

Sample Preparation TechniqueTypical Matrix Effect ReductionAnalyte RecoveryComplexity
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) ModerateVariableModerate
Solid-Phase Extraction (SPE) HighGood to HighHigh

6. How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A SIL-IS, such as Chlorthalidone-d4, is the ideal internal standard.[2] It co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.

7. What are the known impurities of Chlorthalidone?

The European Pharmacopoeia (EP) lists several impurities for Chlorthalidone. It is crucial to monitor these to ensure the quality and safety of the drug substance and product. A list of some key impurities is provided below.

Impurity NameCommon Designation
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acidChlorthalidone Impurity B
Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoateChlorthalidone Impurity C
2-Chloro-5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamideChlorthalidone Impurity A

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion (PCI)

Objective: To identify the retention time regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • Standard solution of Chlorthalidone (and/or key impurities) in mobile phase (e.g., 100 ng/mL)

  • Prepared blank matrix extract (using your current sample preparation method)

  • Neat solvent (e.g., mobile phase initial conditions)

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions for Chlorthalidone analysis.

  • Install a T-connector between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.

  • Use a syringe pump to deliver the Chlorthalidone standard solution at a low, constant flow rate (e.g., 10 µL/min) into the T-connector.

  • Allow the system to equilibrate until a stable baseline signal for the Chlorthalidone MRM transition is observed.

  • Inject a volume of neat solvent and record the chromatogram. This will serve as your reference baseline.

  • Inject the same volume of the blank matrix extract.

  • Monitor the Chlorthalidone MRM transition.

  • Analysis: Compare the chromatogram from the blank matrix injection to the reference baseline. Any significant and reproducible deviation (dip or peak) in the baseline indicates a region of matrix effect.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To calculate the Matrix Factor (MF) for Chlorthalidone and its impurities.

Materials:

  • Validated LC-MS/MS method for Chlorthalidone and its impurities

  • Blank biological matrix from at least six different sources

  • Standard stock solutions of Chlorthalidone and its impurities

  • Neat solvent (e.g., mobile phase or reconstitution solvent)

Procedure:

  • Prepare Set A (Neat Solution): Prepare a solution of Chlorthalidone and its impurities in the neat solvent at two concentration levels (low and high QC).

  • Prepare Set B (Post-Extraction Spike): a. Process blank matrix from each of the six sources using your established sample preparation method. b. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the standard solutions to achieve the same final concentrations as in Set A.

  • Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for each analyte.

  • Calculation: a. Calculate the average peak area for each analyte in Set A (AreaNeat). b. For each of the six matrix sources in Set B, calculate the Matrix Factor (MF): MF = AreaPost-Spike / AreaNeat c. Calculate the mean MF and the coefficient of variation (%CV) for the six matrix sources.

Acceptance Criteria (as per regulatory guidelines): The %CV of the internal standard-normalized matrix factor across the different matrix sources should not be greater than 15%.[10]

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment (Post-Column Infusion) cluster_quantitative Quantitative Assessment (Post-Extraction Spike) PCI_Setup Set up Post-Column Infusion of Analyte Inject_Blank Inject Blank Matrix Extract PCI_Setup->Inject_Blank Analyze_PCI Analyze for Ion Suppression/Enhancement Zones Inject_Blank->Analyze_PCI Decision Matrix Effect Observed? Analyze_PCI->Decision Prep_Neat Prepare Neat Standard (Set A) Analyze_Sets Analyze Set A and Set B by LC-MS/MS Prep_Neat->Analyze_Sets Prep_Post_Spike Prepare Post-Extraction Spiked Samples (Set B) Prep_Post_Spike->Analyze_Sets Calc_MF Calculate Matrix Factor (MF) Analyze_Sets->Calc_MF Calc_MF->Decision Start Start cluster_qualitative cluster_qualitative Start->cluster_qualitative cluster_quantitative cluster_quantitative Start->cluster_quantitative Optimize Optimize Method Decision->Optimize Yes End Validated Method Decision->End No Optimize->Start Re-evaluate

Caption: Workflow for the assessment of matrix effects.

Troubleshooting_Logic_for_Ion_Suppression cluster_sp Sample Preparation Options Start Ion Suppression Detected Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (Chlorthalidone-d4) Start->Use_SIL_IS Optimize_Chroma Optimize Chromatographic Separation (Shift Analyte RT away from suppression zone) Start->Optimize_Chroma Improve_SP Improve Sample Preparation Start->Improve_SP Revalidate Re-validate Method Use_SIL_IS->Revalidate Optimize_Chroma->Revalidate LLE Liquid-Liquid Extraction (Moderate Effectiveness) Improve_SP->LLE SPE Solid-Phase Extraction (Most Effective) Improve_SP->SPE PPT Protein Precipitation (Least Effective) LLE->Revalidate SPE->Revalidate

Caption: Decision tree for mitigating ion suppression.

References

Technical Support Center: Optimization of Mobile Phase for Separation of Chlorthalidone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Chlorthalidone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic techniques used for separating Chlorthalidone isomers?

A1: Several chromatographic techniques have been successfully employed for the separation of Chlorthalidone enantiomers. These include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Thin-Layer Chromatography (TLC), and Capillary Electrochromatography (CEC).[1][2][3][4] The choice of technique often depends on the available instrumentation, desired analysis speed, and scale of separation (analytical vs. preparative).

Q2: What are the key factors to consider when optimizing the mobile phase for Chlorthalidone isomer separation?

A2: The critical factors for successful chiral separation of Chlorthalidone include the choice of the chiral selector, the composition of the mobile phase (including organic modifiers, buffers, and additives), the pH of the mobile phase, and the column temperature.[1][5][6] Proper optimization of these parameters is essential to achieve baseline separation with good resolution and peak shape.

Q3: What types of chiral selectors are effective for Chlorthalidone separation?

A3: Cyclodextrins and their derivatives have proven to be effective chiral selectors for the enantioseparation of Chlorthalidone.[1][5][6] These can be used either as a chiral additive in the mobile phase with an achiral stationary phase (e.g., C18) or immobilized on the stationary phase to create a chiral stationary phase (CSP).[1][5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are also widely used for their broad applicability in separating structurally diverse compounds.[7]

Q4: Can you provide examples of successful mobile phase compositions for HPLC separation of Chlorthalidone isomers?

A4: Yes, several mobile phase compositions have been reported to successfully resolve Chlorthalidone enantiomers. The optimal composition is dependent on the stationary phase used. For a detailed comparison, please refer to the data tables below.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral selector.- Incorrect mobile phase composition (e.g., wrong organic modifier, unsuitable pH).- Insufficient concentration of the chiral additive in the mobile phase.- Incompatible stationary phase.- Switch to a different type of chiral stationary phase (e.g., polysaccharide-based vs. cyclodextrin-based).- If using a chiral additive, ensure it is compatible with the stationary phase and analytes.- Systematically vary the ratio of the organic modifier to the aqueous phase.- Adjust the pH of the mobile phase; for Chlorthalidone, acidic pH is often effective.- Increase the concentration of the chiral additive in the mobile phase incrementally.
Poor peak shape (e.g., tailing, fronting) - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Add a competing amine (e.g., triethylamine, diethylamine) to the mobile phase to mask active silanol groups on the stationary phase.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Long retention times - Mobile phase is too weak (insufficient organic modifier).- Low flow rate.- Low column temperature.- Increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.- Increase the flow rate, but monitor the effect on resolution and backpressure.- Increase the column temperature; this can also improve peak shape and efficiency.
Irreproducible retention times - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in column temperature.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a guard column to protect the analytical column.- Employ a column thermostat to maintain a constant temperature.
High backpressure - High flow rate.- Blockage in the column or system.- Mobile phase viscosity is too high.- Reduce the flow rate.- Filter the mobile phase and samples before use.- Consider using a mobile phase with a lower viscosity (e.g., acetonitrile instead of methanol).

Experimental Protocols & Data

Table 1: HPLC Mobile Phase Compositions for Chlorthalidone Isomer Separation
Stationary PhaseMobile Phase CompositionFlow RateDetectionReference
Kromosil TBB (150 x 4.6mm, 5µm)n-hexane:2-propanol:acetic acid:triethylamine (92:8:0.3:0.01 v/v)1.2 mL/min260 nm[3]
C18 LiChrospher (125 x 4 mm I.D.)Methanol:0.1 M phosphate buffer, pH 4 (25:75 v/v) containing 2% triethylamine and 12.5 mM β-cyclodextrin0.8 mL/min230 nm[5]
Lux-Cellulose 2Hexane:ethanol:diethylamine:trifluoroacetic acid (60:40:0.2:0.1 v/v/v/v)1 mL/min230 nm[1]
Phenomenex Luna C18 (250mm x 4.6mm, 5µm)0.02 M ammonium phosphate buffer (pH 5.5):acetonitrile:methanol (40:40:20 v/v/v)1 mL/min220 nm[8]
Table 2: SFC and CEC Conditions for Chlorthalidone Isomer Separation
TechniqueStationary PhaseMobile Phase/BufferOther ConditionsReference
Supercritical Fluid Chromatography (SFC)Chiralpak ADCO2:Methanol (50:50 v/v)Temperature: 40°C, Backpressure: 120 bar, Flow rate: 4.0 mL/min[1]
Capillary Electrochromatography (CEC)Achiral stationary phase33 mM Hydroxypropyl-β-cyclodextrin in 84:16 (v/v) phosphate buffer:acetonitrileApplied voltage: 25 kV, Detection: 220 nm[4][9]
Detailed Methodologies

Method 1: Chiral HPLC with Normal Phase Chromatography

  • Column: Kromosil TBB chiral stationary phase (150 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in the ratio of 92:8:0.3:0.01 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 260 nm.

  • Procedure:

    • Prepare the mobile phase by accurately mixing the components.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the Chlorthalidone sample in a suitable solvent (e.g., the mobile phase).

    • Inject the sample onto the column.

    • Monitor the separation at 260 nm. The enantiomers should be well-resolved.[3]

Method 2: Chiral HPLC with Reversed-Phase Chromatography and a Chiral Additive

  • Column: C18 LiChrospher (125 x 4 mm I.D.).

  • Mobile Phase: A 25:75 (v/v) mixture of methanol and 0.1 M phosphate buffer (pH 4), containing 2% triethylamine (v/v) and 12.5 mM β-cyclodextrin.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 230 nm.

  • Procedure:

    • Prepare the phosphate buffer and adjust the pH to 4.

    • Add the specified amounts of triethylamine and β-cyclodextrin to the buffer.

    • Prepare the final mobile phase by mixing the modified buffer with methanol.

    • Equilibrate the C18 column with the prepared mobile phase.

    • Inject the Chlorthalidone sample.

    • Detect the separated isomers at 230 nm.[5]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_method_selection Method Selection cluster_optimization Optimization Cycle cluster_validation Method Validation start Define Separation Goal (Baseline resolution, short analysis time) select_method Select Chromatographic Technique (e.g., HPLC, SFC) start->select_method select_csp Choose Chiral Stationary Phase (CSP) or Chiral Additive select_method->select_csp initial_conditions Select Initial Mobile Phase (Based on literature/experience) select_csp->initial_conditions run_experiment Perform Separation Experiment initial_conditions->run_experiment evaluate_results Evaluate Resolution, Peak Shape, and Retention Time run_experiment->evaluate_results adjust_parameters Adjust Mobile Phase Parameters (Organic modifier ratio, pH, additives) evaluate_results->adjust_parameters Does Not Meet Goal optimized_method Optimized Method Achieved evaluate_results->optimized_method Meets Goal adjust_parameters->run_experiment validate_method Validate Method (Accuracy, Precision, Robustness) optimized_method->validate_method

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Enantiomeric Resolution cause1 Incorrect Mobile Phase Composition problem->cause1 cause2 Inappropriate pH problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Wrong Chiral Selector problem->cause4 solution1 Vary Organic Modifier Ratio cause1->solution1 solution2 Adjust pH with Acid/Base cause2->solution2 solution3 Modify Column Temperature cause3->solution3 solution4 Try Different CSP or Chiral Additive cause4->solution4

Caption: Troubleshooting Logic for Poor Resolution.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of Chlorthalidone and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution between Chlorthalidone Impurity G and other process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound from other related substances?

A1: The primary challenge is achieving baseline resolution between Impurity G and other structurally similar impurities, as well as the active pharmaceutical ingredient (API), Chlorthalidone. Co-elution or partial co-elution is a frequent issue, leading to inaccurate quantification. Other common problems include poor peak shape (tailing or fronting), long run times, and insufficient sensitivity for detecting impurities at required levels (e.g., 0.1%).

Q2: Which type of HPLC column is most effective for this separation?

A2: Reversed-phase columns are the standard for this analysis. Several studies have demonstrated good separation using C8 and C18 columns.[1][2][3] The choice between C8 and C18 will depend on the specific impurity profile of the sample. A C18 column generally provides greater retention and may offer better resolution for closely eluting polar impurities, while a C8 column can be advantageous for reducing run times.

Q3: How does the mobile phase composition affect the resolution?

A3: The mobile phase composition, including the organic modifier, pH, and buffer type, is critical for optimizing resolution.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure compared to methanol.[4] The ratio of the organic modifier to the aqueous phase directly impacts the retention times and selectivity of the separation.

  • pH: The pH of the mobile phase buffer can significantly alter the ionization state of Chlorthalidone and its impurities, thereby affecting their retention and the overall selectivity. A pH of around 4.0 to 5.5 is often used.[1][2][5]

  • Buffer: Phosphate buffers are frequently employed to control the pH and improve peak shape.[1][2][5] The buffer concentration should be sufficient to maintain a stable pH without causing precipitation.

Q4: Should I use an isocratic or gradient elution method?

A4: Both isocratic and gradient elution methods have been successfully developed for Chlorthalidone impurity analysis.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and more robust.[2] It is suitable if all impurities can be resolved within a reasonable timeframe.

  • Gradient elution , where the mobile phase composition changes during the run, is more powerful for separating complex mixtures with a wide range of polarities.[1][5] It can effectively resolve early-eluting polar impurities from late-eluting non-polar impurities while minimizing the total run time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between this compound and an Adjacent Peak

Initial Assessment Workflow

Start Poor Resolution (Impurity G) CheckSystem Verify System Suitability (Resolution, Tailing Factor) Start->CheckSystem OptimizeMobilePhase Optimize Mobile Phase CheckSystem->OptimizeMobilePhase System OK AdjustGradient Modify Gradient Slope OptimizeMobilePhase->AdjustGradient Minor Improvement Result Resolution Achieved OptimizeMobilePhase->Result Resolved ChangeColumn Evaluate Different Column AdjustGradient->ChangeColumn Still Unresolved AdjustGradient->Result Resolved ChangeColumn->Result Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Corrective Actions:

  • Modify Mobile Phase Composition:

    • Adjust Organic Content: A small decrease (1-5%) in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation between closely eluting peaks.

    • Change Organic Solvent: If using methanol, switching to acetonitrile (or vice-versa) can alter the selectivity of the separation due to different solvent properties.

    • Adjust pH: A slight adjustment of the mobile phase pH (e.g., ± 0.2 units) can change the ionization of the analytes and improve resolution. Ensure the new pH is within the stable range for your column.

  • Optimize Gradient Profile (for gradient methods):

    • Decrease Gradient Slope: A shallower gradient around the elution time of Impurity G will increase the separation window for it and adjacent peaks.

    • Introduce an Isocratic Hold: Incorporate a short isocratic hold in the gradient program at a mobile phase composition just prior to the elution of the critical pair.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. For example, reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., switching from a C18 to a C8 or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 2: Peak Tailing for Chlorthalidone or its Impurities

Troubleshooting Logic

Tailing Peak Tailing Observed CheckColumn Column Contamination or Degradation? Tailing->CheckColumn CheckMobilePhase Mobile Phase Issue? Tailing->CheckMobilePhase CheckSample Sample Overload? Tailing->CheckSample CleanColumn Flush or Replace Column CheckColumn->CleanColumn Yes AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH Yes ReduceConc Reduce Sample Concentration CheckSample->ReduceConc Yes Resolved Peak Shape Improved CleanColumn->Resolved AdjustpH->Resolved ReduceConc->Resolved

Caption: Logic for diagnosing and resolving peak tailing.

Corrective Actions:

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, leading to active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.

  • Adjust Mobile Phase pH: Peak tailing for basic compounds like Chlorthalidone can occur due to interactions with acidic silanol groups on the silica support. Ensure the mobile phase pH is controlled by a buffer to suppress silanol ionization. A pH between 3 and 5 is generally effective.

  • Check for Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of the sample solution.

  • Use a High-Purity Column: Modern, high-purity silica columns with end-capping are less prone to silanol interactions and often yield better peak shapes for basic analytes.

Data and Methodologies

The following tables summarize chromatographic conditions from various published methods that can serve as starting points for your experiments.

Table 1: Comparative Chromatographic Conditions
ParameterMethod 1[1][6]Method 2[2]Method 3[5]
Column Zorbax RX C8 (250 x 4.6 mm, 5 µm)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (65:35 v/v)Phosphate buffer (pH 4.0)0.025M KH2PO4 + 0.0027M 1-hexane sulphonic acid sodium salt + 1 mL TEA (pH 4.5)
Mobile Phase B 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (50:50 v/v)AcetonitrileAcetonitrile
Elution Mode GradientIsocratic (80:20 Buffer:ACN)Gradient
Flow Rate 1.4 mL/min1.0 mL/min0.3 mL/min
Detection 220 nm225 nm290 nm
Column Temp. 40°CNot Specified25°C

Detailed Experimental Protocols

Protocol 1: Gradient RP-HPLC Method (Based on Method 1)

This protocol is designed for the separation of Chlorthalidone and its process-related impurities.

  • Preparation of Mobile Phase A:

    • Dissolve an appropriate amount of diammonium hydrogen orthophosphate in water to make a 10 mM solution.

    • Adjust the pH to 5.5 using dilute phosphoric acid.

    • Mix this buffer with methanol in a 65:35 (v/v) ratio.

    • Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Mobile Phase B:

    • Mix the 10 mM diammonium hydrogen orthophosphate buffer (pH 5.5) with methanol in a 50:50 (v/v) ratio.

    • Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: Zorbax RX C8 (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.4 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      • Start with a suitable percentage of Mobile Phase B.

      • Implement a linear gradient to increase the percentage of Mobile Phase B to elute all impurities and the API.

      • Include a column wash with a high percentage of Mobile Phase B at the end of the run.

      • Equilibrate the column with the initial mobile phase composition before the next injection.

  • Sample Preparation:

    • Prepare a stock solution of the Chlorthalidone sample in a suitable diluent (e.g., a mixture of buffer and methanol).

    • Dilute to the final target concentration for analysis.

Protocol 2: Isocratic RP-HPLC Method (Based on Method 2)

This protocol offers a simpler, isocratic approach for the analysis.

  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer and adjust the pH to 4.0 with phosphoric acid.

    • Mix the phosphate buffer with acetonitrile in an 80:20 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

    • Run Time: Ensure the run time is sufficient to elute all components of interest.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve the desired concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Disclaimer: These protocols are intended as a starting point. Method optimization and validation are required for specific applications.

References

Chlorthalidone Impurity G Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlorthalidone Impurity G in solution. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, chemically known as 3-(3,4-dichlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one, is a potential process-related impurity found in commercial preparations of Chlorthalidone.[1][2] Understanding its stability is crucial for ensuring the quality, safety, and efficacy of Chlorthalidone drug products. Instability of the impurity can lead to the formation of new, potentially toxic degradation products and can impact the accuracy of analytical measurements.

Q2: What are the typical solvents used for dissolving this compound?

Based on available data, this compound is soluble in various organic solvents. The solubility has been reported as follows:

  • DMF: 30 mg/mL[1]

  • DMSO: 30 mg/mL[1]

  • Ethanol: 10 mg/mL[1]

  • DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]

Methanol is also commonly used as a solvent for Chlorthalidone and its impurities in analytical methods.[3][4]

Q3: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in the public domain, inferences can be drawn from forced degradation studies of the parent drug, Chlorthalidone. Chlorthalidone is known to degrade under acidic, alkaline, and oxidative conditions.[5][6][7][8] Given the structural similarities, it is plausible that Impurity G would also be susceptible to hydrolysis under acidic and basic conditions and may degrade in the presence of oxidizing agents.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for monitoring the stability of this compound.[9][10] Such a method should be able to separate Impurity G from Chlorthalidone, other related impurities, and any potential degradation products.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks appearing in the chromatogram over time. Degradation of this compound.- Prepare fresh solutions daily. - Store stock solutions at a low temperature (e.g., 2-8°C) and protect from light.[12] - Evaluate the pH of your solution; adjust to a more neutral pH if possible, as extreme pH can accelerate degradation.[5][6] - Degas your solvents to prevent oxidative degradation.
Decreasing peak area of Impurity G in subsequent analyses. Adsorption of the analyte to the container surface or instability.- Use silanized glassware to minimize adsorption. - Confirm the stability of the solution by performing a time-course study. - Ensure the solution is fully dissolved and homogenous before each injection.
Poor peak shape or resolution. Inappropriate chromatographic conditions.- Optimize the mobile phase composition, pH, and gradient. A common mobile phase for Chlorthalidone and its impurities involves a mixture of a buffer (e.g., phosphate buffer at pH 3.0 or 5.5) and organic solvents like methanol and acetonitrile.[5][7][9] - Select a suitable column, such as a C8 or C18 column.[7][9] - Adjust the column temperature and flow rate.
Inconsistent results between experiments. Variability in sample preparation or experimental conditions.- Standardize all experimental parameters, including solvent preparation, solution concentrations, and storage conditions. - Use a validated analytical method.[10] - Ensure all equipment is properly calibrated.

Experimental Protocols

General Protocol for a Solution Stability Study of this compound

This protocol outlines a general approach for assessing the stability of this compound in a specific solvent or solution.

1. Materials:

  • This compound reference standard

  • High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or a specific buffer)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Validated stability-indicating HPLC method

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure the impurity is completely dissolved. Sonication may be used if necessary.

3. Stability Study Conditions:

  • Transfer aliquots of the stock solution into separate, tightly sealed vials.

  • Store the vials under different conditions, for example:

    • Room temperature (e.g., 25°C)

    • Refrigerated (e.g., 2-8°C)

    • Protected from light (wrapped in aluminum foil)

    • Exposed to ambient light

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of this compound.

5. Data Analysis:

  • Calculate the percentage of Impurity G remaining at each time point relative to the initial (time 0) concentration.

  • Identify and quantify any major degradation products if possible.

Visualizations

Experimental_Workflow_for_Stability_Study Experimental Workflow for a Solution Stability Study cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of Impurity G aliquot Aliquot into Vials prep_stock->aliquot room_temp Room Temperature aliquot->room_temp refrigerated Refrigerated aliquot->refrigerated light_exposed Light Exposed aliquot->light_exposed light_protected Light Protected aliquot->light_protected sampling Sample at Time Points (0, 2, 4, 8, 24h) room_temp->sampling refrigerated->sampling light_exposed->sampling light_protected->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantify Quantify Impurity G and Degradants hplc_analysis->quantify assess Assess Stability Profile quantify->assess

Caption: Workflow for a solution stability study of this compound.

Logical_Troubleshooting_Flow Troubleshooting Logic for Impurity G Instability cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Instability Observed (e.g., new peaks, area decrease) check_prep Review Sample Preparation start->check_prep check_storage Evaluate Storage Conditions (Temp, Light, pH) start->check_storage check_method Verify Analytical Method start->check_method fresh_solutions Prepare Fresh Solutions check_prep->fresh_solutions optimize_storage Optimize Storage (Lower Temp, Protect from Light) check_storage->optimize_storage adjust_ph Adjust Solution pH check_storage->adjust_ph validate_method Re-validate/Optimize Method check_method->validate_method

Caption: A logical flow for troubleshooting stability issues of this compound.

References

Technical Support Center: Method Robustness for Chlorthalidone Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Chlorthalidone impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing in Chlorthalidone impurity analysis?

A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories and instruments. For Chlorthalidone impurity analysis, this ensures consistent and accurate quantification of impurities, even with minor fluctuations in experimental conditions.

Q2: Which regulatory guideline should be followed for robustness testing?

A2: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the globally recognized standard for analytical method validation, including robustness testing.[1][2][3]

Q3: What are the typical parameters to vary during robustness testing for an HPLC method for Chlorthalidone impurities?

A3: Common parameters to intentionally vary include the pH of the mobile phase buffer, mobile phase composition (e.g., percentage of organic solvent), flow rate, and detection wavelength.[4][5][6] Temperature fluctuations and variations between different columns or instruments can also be assessed.[2]

Q4: My robustness study shows significant changes in impurity peak resolution. What could be the cause?

A4: Significant changes in peak resolution when varying method parameters suggest that the method is not robust. The most likely causes are variations in the mobile phase pH or composition, which can alter the ionization state of Chlorthalidone and its impurities, thereby affecting their retention and separation.[7] To troubleshoot, consider widening the separation window between critical peak pairs or optimizing the mobile phase to be less sensitive to minor variations.

Q5: During forced degradation studies for Chlorthalidone, under which conditions is degradation expected?

A5: Chlorthalidone is known to degrade significantly under acidic, alkaline, and oxidative conditions.[7][8][9][10][11] It is generally stable under wet heat, dry heat, and photolytic stress.[7][8] Understanding these degradation pathways is crucial for developing a stability-indicating method where degradation products do not interfere with the quantification of other impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Shift in Retention Time of Impurities - Variation in mobile phase composition or pH.- Fluctuation in column temperature.- Change in flow rate.- Ensure precise and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Verify the HPLC pump is delivering a consistent flow rate.
Poor Resolution Between Chlorthalidone and an Impurity - The method is not optimized for the specific impurity.- Small variations in mobile phase pH or organic content are impacting selectivity.- Re-evaluate the mobile phase composition and pH to improve separation.- Consider a different stationary phase (column) with alternative selectivity.- Adjust the gradient slope in a gradient elution method.
Inconsistent Peak Areas for Impurities - Instability of the sample or standard solutions.- Variation in injection volume.- Detector wavelength is not at the absorbance maximum of the impurity.- Prepare fresh solutions and investigate their stability over time.- Ensure the autosampler is functioning correctly and the injection loop is completely filled.- Verify the detection wavelength is optimal for all impurities of interest.
Appearance of New, Unidentified Peaks - Contamination of the mobile phase, diluent, or sample.- Degradation of the sample after preparation.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phases.- Analyze samples promptly after preparation or store them under proven stable conditions.- Implement a robust needle wash program on the autosampler.

Experimental Protocols

Protocol: Robustness Testing for Chlorthalidone Impurity Analysis by RP-HPLC

This protocol outlines a typical robustness study for a validated RP-HPLC method for Chlorthalidone and its impurities.

1. Objective: To assess the reliability of the analytical method by evaluating its performance under small, deliberate variations of key chromatographic parameters.

2. Materials:

  • Chlorthalidone reference standard

  • Known Chlorthalidone impurity reference standards

  • HPLC grade solvents (e.g., methanol, acetonitrile)

  • Reagents for buffer preparation (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • Validated RP-HPLC method and system

3. Standard Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm[7][10]

  • Mobile Phase: Methanol:Acetonitrile:20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[7][10]

  • Flow Rate: 1.0 mL/min[5][7][10]

  • Detection Wavelength: 241 nm[7][10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

4. Robustness Parameters and Variations:

Parameter Nominal Value Variation 1 (-) Variation 2 (+)
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase pH 3.02.83.2
Organic Phase % 40% (Methanol + Acetonitrile)38%42%
Wavelength 241 nm239 nm243 nm

5. Experimental Procedure:

  • Prepare a system suitability solution containing Chlorthalidone and all known impurities.

  • Prepare test solutions of Chlorthalidone spiked with impurities at a specified concentration (e.g., at the reporting threshold).

  • Set up the HPLC system with the nominal chromatographic conditions and perform a system suitability check. The results must meet the pre-defined acceptance criteria of the validated method.

  • Inject the test solution under the nominal conditions.

  • Modify one parameter at a time as per the table above (e.g., change the flow rate to 0.9 mL/min) while keeping all other parameters at their nominal values.

  • For each condition, inject the test solution in triplicate.

  • Record the retention times, peak areas, and resolution between critical peak pairs for Chlorthalidone and its impurities.

6. Acceptance Criteria:

  • The relative standard deviation (RSD) of the peak areas for each impurity should be within a pre-defined limit (e.g., < 5.0%).

  • System suitability parameters (e.g., resolution, tailing factor) should remain within the limits defined in the validated method.

  • There should be no significant change in the elution order of the peaks.

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion prep_std Prepare System Suitability and Test Solutions nominal Run Nominal Method Conditions (System Suitability Check) prep_std->nominal var1 Vary Parameter 1 (e.g., Flow Rate ±0.1 mL/min) nominal->var1 var2 Vary Parameter 2 (e.g., pH ±0.2) var1->var2 var3 Vary Parameter 3 (e.g., Organic % ±2%) var2->var3 var_etc ... var3->var_etc collect_data Collect Data: Retention Time, Peak Area, Resolution var_etc->collect_data compare Compare Results Against Acceptance Criteria collect_data->compare robust Method is Robust compare->robust Pass not_robust Method is Not Robust (Re-optimize) compare->not_robust Fail

Caption: Workflow for robustness testing of an analytical method.

Logical_Relationship cluster_params Deliberate Variations cluster_results Performance Indicators cluster_outcome Method Attribute P1 Flow Rate R1 Retention Time P1->R1 R3 Resolution P1->R3 P2 Mobile Phase pH P2->R1 P2->R3 P3 Organic Content P3->R1 P3->R3 P4 Wavelength R2 Peak Area / Shape P4->R2 Robustness Method Robustness R1->Robustness R2->Robustness R3->Robustness

Caption: Relationship between varied parameters and performance indicators.

References

Investigating unexpected peaks in Chlorthalidone impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorthalidone Impurity Profiling

Welcome to the technical support center for Chlorthalidone impurity profiling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common and unexpected issues during their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: An unexpected peak has appeared in my Chlorthalidone chromatogram. What are the initial troubleshooting steps?

The appearance of an unexpected peak can be attributed to several factors, including the sample, the mobile phase, or the HPLC system itself. A systematic approach is crucial for efficient troubleshooting.

Initial Steps:

  • Inject a Blank: Run a blank injection (using your sample solvent) to determine if the peak originates from the solvent or system contamination. If the peak is present in the blank, the issue lies with the system or mobile phase.[1]

  • Check the Mobile Phase: Ensure the mobile phase is correctly prepared with high-purity, HPLC-grade reagents. Contaminants in solvents or buffer salts are a common source of extraneous peaks, often referred to as "ghost peaks."[1][2]

  • Review Sample Preparation: Verify that the sample was dissolved in a solvent compatible with the mobile phase. Using a sample solvent that is much stronger than the mobile phase can cause peak distortion or splitting.[3]

  • Investigate Carryover: If the unexpected peak has the same retention time as an analyte from a previous injection, it may be due to sample carryover.[3] Perform several blank injections with a strong solvent (like 100% organic modifier) to flush the injector and column.[3]

The following workflow provides a logical sequence for troubleshooting unexpected peaks.

G start Unexpected Peak Detected blank_check Inject Blank (Sample Solvent) start->blank_check peak_in_blank Is Peak Present in Blank? blank_check->peak_in_blank system_issue Source is System or Mobile Phase peak_in_blank->system_issue Yes sample_issue Source is Sample, Carryover, or Late Elution peak_in_blank->sample_issue No prep_new_mp Prepare Fresh Mobile Phase system_issue->prep_new_mp flush_system Flush System & Column prep_new_mp->flush_system check_mp_source Source of Mobile Phase Contamination? flush_system->check_mp_source resolved Problem Resolved flush_system->resolved water_source Water/Solvents check_mp_source->water_source Check additives_source Buffers/Additives check_mp_source->additives_source Check glassware_source Glassware check_mp_source->glassware_source Check carryover_check Check for Carryover (Inject Strong Solvent Blank) sample_issue->carryover_check late_elution_check Extend Run Time to Check for Late Elution sample_issue->late_elution_check sample_prep_review Review Sample Preparation Protocol sample_issue->sample_prep_review carryover_check->resolved late_elution_check->resolved sample_prep_review->resolved

Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q2: What are the known impurities of Chlorthalidone listed in major pharmacopoeias?

Chlorthalidone impurities can originate from the synthesis process, degradation of the drug substance, or storage.[4][5] The European Pharmacopoeia (EP) lists several specified impurities for Chlorthalidone.[4][] These are crucial for quality control and ensuring the safety and efficacy of the final drug product.

Table 1: Known Chlorthalidone Impurities (European Pharmacopoeia)

Impurity Name CAS Number Molecular Formula Notes
Impurity A 345930-32-7 C₁₄H₉ClO₆S Synthesis-related impurity.[][7]
Impurity B 5270-74-6 C₁₄H₁₀ClNO₅S Also known as Chlorthalidone Related Compound A (USP).[][7][8]
Impurity C 92874-73-2 --- Process-related impurity.[4][5][]
Impurity D 1369995-36-7 C₁₆H₁₅ClN₂O₄S Process-related impurity.[4][][7]
Impurity E 82875-49-8 --- Process-related impurity.[4][5][]
Impurity F 1796929-84-4 --- Process-related impurity.[4][5][]
Impurity G 16289-13-7 --- Degradation product.[4][5][]

| Impurity H | 2200280-98-2 | C₁₇H₁₇ClN₂O₄S | Process-related impurity.[4][][7] |

Note: This table is not exhaustive and other non-pharmacopoeial impurities may exist.

Q3: Can you provide a standard HPLC protocol for Chlorthalidone impurity profiling?

A robust, stability-indicating HPLC method is essential for separating Chlorthalidone from its process-related and degradation impurities. The following protocol is based on a validated reverse-phase HPLC (RP-HPLC) method.[9]

Experimental Protocol: RP-HPLC for Chlorthalidone

  • Column: C8 (250 mm x 4.6 mm, 5 µm particle size)[9]

  • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) : Methanol (65:35 v/v)[9]

  • Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) : Methanol (50:50 v/v)[9]

  • Flow Rate: 1.4 mL/min[9]

  • Detection: UV at 220 nm[9]

  • Column Temperature: Ambient or controlled at 25°C

  • Injection Volume: 10 µL

  • Gradient Program: A gradient program should be developed to ensure adequate separation of all impurities. A typical program might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more retained compounds.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on Chlorthalidone.[10] This involves subjecting the drug substance to stress conditions such as:

  • Acid Hydrolysis: e.g., 1.0 N HCl[10][11]

  • Base Hydrolysis: e.g., 1.0 N NaOH[10][11]

  • Oxidative Degradation: e.g., 30% H₂O₂[10]

  • Thermal and Photolytic Stress [9][11]

Q4: The unexpected peak does not match any known impurities. How do I proceed with its identification?

Identifying a completely unknown impurity requires a systematic analytical approach, typically involving hyphenated techniques to gather structural information.

Workflow for Unknown Impurity Identification:

  • Confirm Uniqueness: Ensure the peak is not a system artifact, a known impurity eluting at an unusual time due to method variation, or a co-eluting peak.

  • Isolation: If the peak is significant, isolate the impurity using techniques like preparative HPLC.

  • Mass Spectrometry (LC-MS): The first step in structural elucidation is typically to obtain the molecular weight and fragmentation pattern of the impurity using LC-MS. This provides vital clues about the molecular formula and substructures.

  • Nuclear Magnetic Resonance (NMR): If sufficient quantity of the impurity can be isolated, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for determining the exact chemical structure.

  • Forced Degradation Comparison: Compare the unknown peak's retention time and mass with peaks generated during forced degradation studies. This can help determine if the impurity is a novel degradation product.[12]

The diagram below outlines the logical steps for identifying an unknown peak.

G start Unknown Peak Detected in Profile confirm Confirm Peak is Not an Artifact (Check Blanks, System Suitability) start->confirm isolate Isolate Impurity (e.g., Preparative HPLC) confirm->isolate Confirmed as Real lcms LC-MS Analysis isolate->lcms get_mw Determine Molecular Weight & Fragmentation lcms->get_mw nmr NMR Spectroscopy (¹H, ¹³C, 2D) get_mw->nmr If sufficient material elucidate Elucidate Structure nmr->elucidate characterize Characterize and Document New Impurity elucidate->characterize

Caption: Workflow for the identification of an unknown impurity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the validation of Chlorthalidone Impurity G, a potential impurity in Chlorthalidone drug substances.[1][2][3] The comparison is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6] The primary method detailed is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which has been validated for the estimation of Chlorthalidone and its process-related impurities.[7][8] An Ultra-Performance Liquid Chromatography (UPLC) method is presented as an alternative for the simultaneous determination of multiple impurities.[9]

This document is intended for researchers, scientists, and drug development professionals to provide a framework for the validation of analytical methods for impurity profiling of Chlorthalidone.

Overview of Analytical Methods

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of drug products. For Chlorthalidone, a thiazide-like diuretic, various analytical methods have been developed for its analysis in pure form, in pharmaceutical preparations, and in biological fluids. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. This guide focuses on a validated stability-indicating RP-HPLC method and compares it with a UPLC method.

Method 1: Validated RP-HPLC Method

This method is designed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities of Chlorthalidone in bulk drugs and formulations.[7][8]

Method 2: UPLC Method for Simultaneous Impurity Determination

This UPLC method is developed for the simultaneous determination of Telmisartan and Chlorthalidone impurities in their combined formulations.[9] While not specific to Impurity G, its framework for impurity analysis provides a valuable comparison.

Data Presentation: Validation Parameters

The following tables summarize the validation parameters for the RP-HPLC method as per ICH guidelines. The data for the UPLC method is presented as a comparator, though it's important to note that the validation was for a combined formulation.

Table 1: System Suitability Parameters (RP-HPLC Method)

ParameterAcceptance CriteriaObserved Value
Tailing FactorNMT 2.0< 1.5
Theoretical PlatesNLT 2000> 3000
% RSD of Peak AreasNMT 2.0%< 1.0%

Table 2: Summary of Validation Data (RP-HPLC Method)

Validation ParameterSpecificationResult
Linearity (Correlation Coefficient) ≥ 0.9990.999
Accuracy (% Recovery) 98.0% - 102.0%Within Limits
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Established
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1Established
Robustness No significant change in resultsRobust
Specificity No interference from blank/placeboSpecific

Table 3: Comparison of Chromatographic Conditions

ParameterMethod 1: RP-HPLCMethod 2: UPLC
Column C8 (250 x 4.6 mm, 5 µm)[7]Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)[9]
Mobile Phase Gradient of Buffer and Methanol[7]Gradient of Buffer and Acetonitrile[9]
Flow Rate 1.4 mL/min[7]0.3 mL/min[9]
Detection Wavelength 220 nm[7]290 nm[9]
Injection Volume 20 µL3 µL[9]
Column Temperature 40°C25°C[9]

Experimental Protocols

Method 1: Validated RP-HPLC Method

  • Chromatographic System: A gradient HPLC system with a UV detector.

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: A buffer solution of 10 mM diammonium hydrogen orthophosphate (pH 5.5) and methanol in a 65:35 v/v ratio.[7]

  • Mobile Phase B: A buffer solution and methanol in a 50:50 v/v ratio.[7]

  • Gradient Program: A suitable gradient program is used to ensure the separation of all impurities.

  • Flow Rate: 1.4 mL/min.[7]

  • Detection: UV detection at 220 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Diluent: A mixture of buffer solution, methanol, and 2 g/L sodium hydroxide solution (50:48:2 v/v/v).[7]

  • Standard Solution Preparation: A stock solution of Chlorthalidone is prepared and diluted to the working concentration. Individual stock solutions of impurities are also prepared.

  • Sample Solution Preparation: A solution of the Chlorthalidone API or tablet formulation is prepared in the diluent.

Method 2: UPLC Method for Simultaneous Impurity Determination

  • Chromatographic System: A UPLC system with a photodiode array detector.

  • Column: Acquity BEH Shield-RP18, 100 mm x 2.1 mm, 1.7 µm particle size.[9]

  • Mobile Phase A: A buffer of 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in water (pH 4.5), mixed with acetonitrile in a 90:10 v/v ratio.[9]

  • Mobile Phase B: The same buffer and acetonitrile in a 20:80 v/v ratio.[9]

  • Gradient Program: A gradient elution is performed.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Detection: UV detection at 290 nm.[9]

  • Injection Volume: 3 µL.[9]

  • Column Temperature: 25°C.[9]

  • Diluent: A mixture of the buffer, acetonitrile, and methanol (60:20:20 v/v/v).[9]

Mandatory Visualizations

digraph "Analytical_Method_Validation_Workflow" {
  graph [rankdir="TB", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Define Analytical\nProcedure & Purpose", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol [label="Develop Validation Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod [label="Limit of Detection (LOD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; loq [label="Limit of Quantitation (LOQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; solution_stability [label="Solution Stability", fillcolor="#FBBC05", fontcolor="#202124"]; system_suitability [label="System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; documentation [label="Documentation & Reporting", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Validated Method", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protocol; protocol -> {specificity, linearity, accuracy, precision, lod, loq, robustness, solution_stability, system_suitability} [arrowhead=none]; specificity -> documentation; linearity -> documentation; accuracy -> documentation; precision -> documentation; lod -> documentation; loq -> documentation; robustness -> documentation; solution_stability -> documentation; system_suitability -> documentation; documentation -> end; }

Caption: Key Differences Between RP-HPLC and UPLC Methods.

References

Inter-laboratory comparison of Chlorthalidone Impurity G analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Chlorthalidone Impurity G, a potential impurity in Chlorthalidone drug substances and products.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methods. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various published studies to offer a comprehensive comparison of different analytical approaches.

Comparison of HPLC Methods for Chlorthalidone and Its Impurities

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Chlorthalidone and its related substances. The following tables summarize the chromatographic conditions and method validation parameters from several published methods.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)[4]C8 (250 × 4.6 mm; 5 μm particle size)[5][6]Hypersil BDS C18 (250×4.6mm; 5μ)Agilent C18 (250 x 4.6 mm, 5 m)[7]Develosil ODS HG-5 RP C18, 5µm, 15cmx4.6mm i.d.[8]
Mobile Phase Methanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v)[4]A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (65:35 v/v) B: Buffer and Methanol (50:50 v/v)Phosphate buffer (pH 4.0) and Acetonitrile (80:20 V/V)Water and Methanol (30:70 v/v)[7]0.1% Orthophosphoric acid: Acetonitrile: Methanol (12:18:70 v/v/v)[8]
Flow Rate 1.0 mL/min[4]1.4 mL/min[5][6]1.0 mL/min1.0 ml/min[7]1.0 ml/ min[8]
Detection 241 nm[4]220 nm[6]225 nm275 nm[7]245 nm[8]
Elution Mode IsocraticGradientIsocraticIsocraticIsocratic

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (Chlorthalidone) 2–12 μg/mL[4]1–2.8 μg/mL[9]1-15μg/mL[10]5-25 g/ml[7]0-14µg/ml[8]
Correlation Coefficient (r²) Not Specified0.9978[9]≥ 0.99[10]0.990[7]Not Specified
LOD Not SpecifiedNot SpecifiedNot Specified0.40g/ml[7]0.08 µg/ml[8]
LOQ Not SpecifiedNot SpecifiedNot Specified1.20g/ml[7]0.24 µg/ml[8]
Accuracy (% Recovery) Good accuracy reported[4]97.0% - 102.0% for impurities[9]> 98%[10]Not Specified98% to 102%[8]
Precision (%RSD) Good precision reported[4]< 2% for impurities[9]< 5%[10]Not SpecifiedNot Specified

Experimental Protocols

A generalized experimental protocol for the analysis of Chlorthalidone and its impurities by HPLC is outlined below. This protocol is a synthesis of common practices reported in the literature.[4][7][8]

Reagents and Materials
  • Chlorthalidone Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate Buffer (e.g., Potassium Dihydrogen Phosphate, Diammonium Hydrogen Orthophosphate)

  • Acids and bases for pH adjustment (e.g., Orthophosphoric Acid)

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve Chlorthalidone and this compound reference standards in a suitable solvent (e.g., methanol or mobile phase) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration within the linear range of the method.

  • Sample Solution (for Drug Product): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Chlorthalidone, to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume with the same solvent. Filter the solution through a 0.45 µm filter before injection.

Chromatographic Analysis
  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[4] This involves subjecting the drug to various stress conditions to generate potential degradation products.

  • Acid Degradation: Reflux the drug in an acidic solution (e.g., 0.1 N HCl).

  • Alkali Degradation: Reflux the drug in a basic solution (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Treat the drug with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug to dry heat.

  • Photolytic Degradation: Expose the solid drug to UV light.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start ref_std Weigh Reference Standards (Chlorthalidone & Impurity G) prep_start->ref_std sample_prep Weigh & Prepare Sample (API or Drug Product) prep_start->sample_prep dissolve_std Dissolve in Diluent ref_std->dissolve_std dissolve_sample Dissolve/Extract in Diluent sample_prep->dissolve_sample dilute_std Dilute to Working Concentration dissolve_std->dilute_std dilute_sample Dilute to Final Concentration dissolve_sample->dilute_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) inject_std Inject Standard Solution dilute_std->inject_std filter_sample Filter Sample Solution dilute_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample chrom_acq Chromatographic Data Acquisition inject_std->chrom_acq inject_sample->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification of Impurity G peak_integration->quantification reporting Report Results quantification->reporting

Caption: Workflow for this compound Analysis.

References

A Researcher's Guide to the Purity Assessment of Chlorthalidone Impurity G Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of methodologies for assessing the purity of Chlorthalidone Impurity G reference standards. This compound, chemically known as 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity in the antihypertensive drug Chlorthalidone.[1][2][3][4] Its effective monitoring is crucial for the quality control of the final drug product.

This guide outlines the key analytical techniques and experimental protocols necessary to qualify a this compound reference standard, enabling a direct comparison of its purity against other sources or batches.

Comparative Analysis of Purity Assessment Methods

A thorough purity assessment of a this compound reference standard involves a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method provides a different facet of the purity profile.

Analytical TechniquePurity Aspect AssessedTypical Acceptance CriteriaVendor A (Example Data)Vendor B (Example Data)
High-Performance Liquid Chromatography (HPLC) Organic Purity (Related Substances)≥98.0%99.5%99.2%
Mass Spectrometry (MS) Identity Confirmation & Mass PurityConsistent with Theoretical MassConfirmedConfirmed
Nuclear Magnetic Resonance (¹H-NMR) Structural Confirmation & Impurity ProfilingConforms to StructureConformsConforms
Residual Solvent Analysis (GC-HS) Volatile Organic ImpuritiesAs per USP <467>/ICH Q3CMeets Class 2 & 3 LimitsMeets Class 2 & 3 Limits
Thermogravimetric Analysis (TGA) Water Content & Non-volatile Impurities≤0.5%0.2%0.3%
Infrared Spectroscopy (IR) Functional Group ConfirmationConforms to Reference SpectrumConformsConforms

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound reference standard.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting ReferenceStandard Receive Chlorthalidone Impurity G Reference Standard PrepareSolutions Prepare Solutions for Each Analytical Technique ReferenceStandard->PrepareSolutions HPLC HPLC Analysis for Organic Purity PrepareSolutions->HPLC MS Mass Spectrometry for Identity & Mass Purity PrepareSolutions->MS NMR ¹H-NMR for Structural Confirmation PrepareSolutions->NMR GC_HS GC-HS for Residual Solvents PrepareSolutions->GC_HS TGA TGA for Water Content PrepareSolutions->TGA AnalyzeData Analyze & Compare Data Against Specifications HPLC->AnalyzeData MS->AnalyzeData NMR->AnalyzeData GC_HS->AnalyzeData TGA->AnalyzeData CoA Generate Certificate of Analysis (CoA) AnalyzeData->CoA

Caption: Experimental workflow for the purity assessment of a reference standard.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purity assessment of a this compound reference standard.

High-Performance Liquid Chromatography (HPLC) for Organic Purity

This method is designed to separate and quantify this compound from its related substances.

  • Chromatographic System:

    • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[5][6]

    • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v).[5][6]

    • Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v).[5][6]

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of all potential impurities.

    • Flow Rate: 1.0 - 1.4 mL/min.[5][7][8]

    • Detection Wavelength: 220 nm or 225 nm.[5][8]

    • Injection Volume: 10 - 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1000 µg/mL.

    • Further dilute to a working concentration of about 100 µg/mL for analysis.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a blank (diluent) to ensure no carryover or system peaks.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate all peaks.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the organic purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

This method confirms the identity of the reference standard by determining its mass-to-charge ratio (m/z).

  • LC System: An ultra-performance liquid chromatography (UPLC) or HPLC system.

  • MS Detector: A tandem quadrupole (TQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of methanol and 2 mM ammonium acetate (80:20 v/v) is a common choice.[9]

    • Flow Rate: 0.4 mL/min.[9]

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For Chlorthalidone and its impurities, negative mode is often used.[10]

    • Monitored Transition: For Chlorthalidone, a transition of m/z 337.1 → 190.05 has been reported.[9] A similar approach would be used for Impurity G, with the precursor ion corresponding to its molecular weight (294.13 g/mol ).[4]

  • Procedure:

    • Infuse a dilute solution of the reference standard directly into the mass spectrometer to determine the parent ion.

    • Perform an LC-MS analysis to confirm the retention time and mass of the main peak.

    • Compare the obtained mass with the theoretical mass of this compound.

¹H-NMR for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the reference standard.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent in which the compound is soluble.

  • Procedure:

    • Dissolve an appropriate amount of the reference standard in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the chemical shifts, splitting patterns, and integrations of the observed protons with the expected structure of this compound. For related Chlorthalidone impurities, characteristic aromatic and amine proton signals are typically observed.[11]

Gas Chromatography with Headspace (GC-HS) for Residual Solvent Analysis

This method quantifies volatile organic compounds that may be present from the manufacturing process.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • GC Column: A column suitable for residual solvent analysis, such as a G43 phase (624-type column).[12][13]

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 140°C

    • Detector: 250°C

    • Oven: A temperature gradient program, for example, from 40°C to 240°C.

  • Sample Preparation:

    • Accurately weigh the reference standard into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Procedure:

    • Calibrate the instrument using a standard solution containing known concentrations of the expected residual solvents.

    • Analyze the prepared sample vial using the headspace sampler.

    • Identify and quantify any residual solvents present by comparing their retention times and peak areas to the calibration standards.

    • Compare the results with the limits set by USP <467> or ICH Q3C guidelines.[14][15]

Logical Relationship for Purity Confirmation

The final confirmation of the purity of a this compound reference standard is based on the convergence of evidence from multiple analytical techniques.

Purity_Confirmation_Logic cluster_output Conclusion HPLC_Data High HPLC Purity (e.g., >98%) Purity_Confirmed Reference Standard Purity Confirmed HPLC_Data->Purity_Confirmed MS_Data Correct Mass (Identity Confirmed) MS_Data->Purity_Confirmed NMR_Data Correct Structure (Conforms to ¹H-NMR) NMR_Data->Purity_Confirmed Residual_Solvent_Data Low Residual Solvents (Meets USP <467>) Residual_Solvent_Data->Purity_Confirmed TGA_Data Low Water Content (e.g., <0.5%) TGA_Data->Purity_Confirmed

Caption: Logical diagram for confirming reference standard purity.

By employing these methodologies, researchers can confidently assess and compare the purity of this compound reference standards from various sources, ensuring the integrity of their analytical results in the development and quality control of pharmaceutical products.

References

A Comparative Guide to HPLC Columns for the Separation of Chlorthalidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination and quantification of impurities in active pharmaceutical ingredients (APIs) like Chlorthalidone are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of column being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of different reversed-phase HPLC columns for the separation of Chlorthalidone and its process-related and degradation impurities, supported by experimental data from published literature.

Comparison of Chromatographic Conditions and Performance

The selection of a suitable stationary phase is crucial for the effective separation of Chlorthalidone from its impurities. Both C8 and C18 columns are widely used, each offering distinct advantages in terms of retention and selectivity. The following table summarizes various HPLC methods, detailing the columns and experimental conditions used for the analysis of Chlorthalidone and its related substances.

Stationary Phase Column Dimensions Mobile Phase Flow Rate Detection Wavelength Reported Separation Performance Reference
Zorbax RX C8 250 x 4.6 mm, 5 µmGradient Elution: Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (65:35 v/v)Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (50:50 v/v)1.4 mL/min220 nmSuccessfully separated pharmacopoeia-listed and in-house process- and degradation-related impurities with acceptable resolution and tailing factor.[1][2][3][4][5]
Hypersil BDS C18 250 x 4.6 mm, 5 µmIsocratic Elution: Phosphate buffer (pH 4.0) and Acetonitrile (80:20 v/v)1.0 mL/min225 nmDeveloped for the simultaneous estimation of related impurities of Cilnidipine and Chlorthalidone.[6]
Phenomenex Luna C18 250 x 4.6 mm, 5 µmIsocratic Elution: Potassium dihydrogen phosphate buffer (pH 3.4) and Methanol (55:45 v/v)1.0 mL/min244 nmA simple and economic method for the estimation of Chlorthalidone in bulk and dosage forms.[7]
Grace C18 250 x 4.6 mmIsocratic Elution: Acetonitrile and Potassium phosphate buffer (pH 2.5) (45:55 v/v)0.7 mL/min235 nmSimultaneous estimation of Chlorthalidone (RT ~3.41 min) and Telmisartan (RT ~6.05 min).[8]
Kromasil C18 250 x 4.6 mm, 5 µmIsocratic Elution: Methanol and 0.1 M Dipotassium hydrogen phosphate buffer (pH 4.5) (40:60 v/v)1.0 mL/minNot SpecifiedProvided good resolution and peak shape for Benidipine and Chlorthalidone.[9]
HiQ Sil C8 250 x 4.6 mm, 5 µmIsocratic Elution: 20 mM Potassium dihydrogen orthophosphate buffer (pH 4.0) and Methanol (30:70 v/v)1.0 mL/min230 nmRetention time for Chlorthalidone was approximately 3.334 min.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of separation methods. Below are the experimental protocols for two distinct methods utilizing C8 and C18 columns.

Method 1: Gradient Separation on a C8 Column

This method is suitable for the comprehensive separation of a wide range of Chlorthalidone impurities.[1][2][3][4][5]

  • Column: Zorbax RX C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: A mixture of 10 mM diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) and methanol in a 65:35 ratio (v/v).

  • Mobile Phase B: A mixture of 10 mM diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) and methanol in a 50:50 ratio (v/v).

  • Gradient Program: A gradient program should be employed to ensure the effective separation of all impurities.

  • Flow Rate: 1.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the Chlorthalidone sample in a suitable diluent, which consists of a mixture of buffer solution, methanol, and 2 g/L sodium hydroxide solution (50:48:2 v/v/v).

Method 2: Isocratic Separation on a C18 Column

This method provides a simpler isocratic approach, often suitable for routine quality control analysis where the impurity profile is well-defined.[6]

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4.0) and acetonitrile in an 80:20 ratio (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Sample Preparation: Prepare stock solutions of Chlorthalidone and its impurities in methanol. Further dilutions are made with the mobile phase to achieve the desired concentration.

Experimental Workflow for Impurity Separation

The following diagram illustrates a typical workflow for the separation and analysis of Chlorthalidone impurities using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing of Chlorthalidone Sample B Dissolution in Appropriate Diluent A->B C Sonication and Filtration B->C D Injection into HPLC System C->D Inject Sample E Separation on Analytical Column (C8 or C18) D->E F UV Detection E->F G Chromatogram Acquisition F->G Generate Data H Peak Integration and Identification G->H I Impurity Quantification and Reporting H->I

Caption: A generalized workflow for the HPLC analysis of Chlorthalidone impurities.

Discussion

The choice between a C8 and a C18 column often depends on the specific impurities being targeted and the desired analysis time. C18 columns, with their longer alkyl chains, generally provide greater hydrophobic retention, which can be advantageous for separating non-polar impurities.[9] Conversely, C8 columns offer shorter retention times for non-polar compounds, potentially leading to faster analysis times without compromising the resolution of moderately hydrophobic compounds.[9]

The presented methods demonstrate that both C8 and C18 stationary phases can be effectively utilized for the separation of Chlorthalidone and its impurities. The Zorbax RX C8 method, with its gradient elution, appears to be a robust stability-indicating method capable of resolving a complex mixture of process-related and degradation impurities.[1][2][3][4][5] The isocratic methods using C18 columns offer simpler and faster alternatives for routine analysis, particularly when specific impurities are being monitored.[6][7][8]

Ultimately, the optimal column and method will depend on the specific requirements of the analysis, including the number and nature of the impurities, the required sensitivity, and the desired throughput. Method validation according to ICH guidelines is essential to ensure the chosen method is suitable for its intended purpose.

References

UPLC Outshines HPLC for Simultaneous Analysis of Telmisartan and Chlorthalidone Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A validated Ultra-Performance Liquid Chromatography (UPLC) method demonstrates significant advantages in speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC) for the simultaneous determination of impurities in Telmisartan and Chlorthalidone drug formulations. This guide provides a detailed comparison of the methodologies and performance data, underscoring the superiority of UPLC for stringent quality control in pharmaceutical manufacturing.

For researchers, scientists, and drug development professionals, the accurate and efficient detection of impurities in pharmaceutical products is paramount to ensure safety and efficacy.[1][2] A recently developed and validated UPLC method offers a robust solution for the simultaneous analysis of impurities for Telmisartan, an angiotensin II receptor blocker, and Chlorthalidone, a diuretic, which are often co-formulated for the treatment of hypertension.

This guide presents a comparative analysis of a specific UPLC method against established HPLC alternatives, with a focus on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Performance Comparison: UPLC vs. HPLC

The primary advantages of UPLC stem from its use of smaller stationary phase particles (sub-2 µm) and higher operating pressures compared to HPLC (typically 3-5 µm particles).[1][2][3] This fundamental difference leads to shorter analysis times, reduced solvent consumption, and improved chromatographic performance.[3][4]

Validation ParameterUPLC MethodHPLC Method 1HPLC Method 2
Linearity Range (µg/mL)
Telmisartan10-60 (r² = 0.999)[5]20-100[6]10-50 (r² = 0.999)[7]
Chlorthalidone10-50 (r² = 0.999)[5]6.25-31.25[6]10-50 (r² = 0.999)[7]
Accuracy (% Recovery) 85.0 - 115.0[8]Not explicitly stated98.04 - 101.45[7]
Precision (%RSD) < 2%[5]< 2%[9]< 2.0%[7]
Limit of Detection (LOD) (µg/mL) ~0.05[8]Telmisartan: 0.3074, Chlorthalidone: 0.0579[6]Telmisartan: 1.82, Chlorthalidone: 1.88[7]
Limit of Quantification (LOQ) (µg/mL) ~0.05[8]Telmisartan: 0.9316, Chlorthalidone: 0.1756[6]Telmisartan: 5.41, Chlorthalidone: 5.72[7]
Retention Time (min) Not explicitly stated for main compoundsChlorthalidone: 3.640, Telmisartan: 4.937[6]Chlorthalidone: 2.011, Telmisartan: 4.056[7]
Total Run Time (min) 18[5][8]Not explicitly statedNot explicitly stated

Experimental Protocols

Validated UPLC Method

A rapid and specific UPLC method has been developed for the simultaneous determination of Telmisartan and Chlorthalidone impurities.[5][8]

  • Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm).[5][8]

  • Mobile Phase A: A pH 4.5 buffer (0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in milli-Q water, adjusted with ortho phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[5][8]

  • Mobile Phase B: The same pH 4.5 buffer and acetonitrile in a 20:80 (v/v) ratio.[5][8]

  • Gradient Program: Time (min)/% Mobile Phase B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, and 18/20.[5][8]

  • Flow Rate: 0.3 mL/min.[5][8]

  • Column Temperature: 25°C.[5][8]

  • Detection Wavelength: 290 nm.[5][8]

  • Injection Volume: 3 µL.[5][8]

Alternative HPLC Method

For comparison, a developed and validated RP-HPLC method is also presented.[7]

  • Column: C18 column.[5]

  • Mobile Phase: A mixture of 0.1% w/v Ortho-phosphoric acid and Acetonitrile (55:45% v/v), with the pH adjusted to 2.5 with Triethylamine.[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Detection Wavelength: 282 nm.[7]

  • Injection Volume: 6 µL.[7]

Visualizing the Workflow

The following diagram illustrates the key stages involved in the validation of the UPLC method for the simultaneous determination of Telmisartan and Chlorthalidone impurities.

UPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_result Result prep_api API & Impurity Standards prep_stock Stock Solutions prep_api->prep_stock prep_sample Pharmaceutical Formulation prep_working Working Standards & Samples prep_sample->prep_working prep_stock->prep_working instrument UPLC System (Acquity BEH Shield-RP18) prep_working->instrument method Chromatographic Method (Gradient Elution) instrument->method detection UV Detection (290 nm) method->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness report Validated UPLC Method Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: UPLC method validation workflow for Telmisartan and Chlorthalidone impurities.

Conclusion

The presented UPLC method provides a more efficient, sensitive, and rapid analysis for the simultaneous determination of Telmisartan and Chlorthalidone impurities compared to traditional HPLC methods.[4] The reduced run time and solvent consumption also contribute to a more cost-effective and environmentally friendly quality control process.[4] The comprehensive validation data confirms that the UPLC method is accurate, precise, and reliable for its intended purpose in a pharmaceutical setting.

References

Navigating the Analytical Maze: A Comparative Guide to Chlorthalidone Impurity G Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Chlorthalidone Impurity G, chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity in the synthesis of the diuretic drug Chlorthalidone.[1][][3][4][5] Its monitoring and control are crucial for ensuring the quality and safety of the final drug product. This guide outlines the key performance characteristics of analytical methods, primarily High-Performance Liquid Chromatography (HPLC), used for impurity profiling of Chlorthalidone.

Performance Data at a Glance: Linearity, Accuracy, and Precision

The following tables summarize the performance data for the quantification of various Chlorthalidone impurities, serving as a benchmark for the expected performance of a method for Impurity G. The data is compiled from studies employing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Parameter Impurity Value Method
Linearity (Correlation Coefficient, r²) Process-Related Impurity> 0.999RP-HPLC
Chlorthalidone0.9978RP-HPLC
Stage II Impurity0.9985RP-HPLC
Stage III Impurity0.9986RP-HPLC
Parameter Impurity Concentration Range Method
Linearity (Range) Process-Related Impurities0.75 - 2.1 µg/mLRP-HPLC
Chlorthalidone1.0 - 2.8 µg/mLRP-HPLC
Parameter Impurity Accuracy (% Recovery) Precision (%RSD) Method
Accuracy & Precision Chlorthalidone & Process ImpuritiesNot explicitly stated as % recovery, but method precision %RSD was calculated.System Precision (%RSD of peak area) and Method Precision (%RSD of %w/w impurities) were evaluated.RP-HPLC

Deconstructing the Methodology: Experimental Protocols

The successful quantification of Chlorthalidone impurities relies on a well-defined and validated analytical method. Below are the detailed experimental protocols for a typical RP-HPLC method used for Chlorthalidone and its process-related impurities.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C8 (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol in a 65:35 v/v ratio.[1]

  • Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol in a 50:50 v/v ratio.[1]

  • Gradient Program: A gradient elution is typically employed to ensure the separation of all impurities.

  • Flow Rate: 1.4 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

Standard and Sample Preparation:

  • Diluent: A mixture of buffer, methanol, and a small amount of sodium hydroxide solution is often used.

  • Standard Solution: A known concentration of Chlorthalidone and its impurity reference standards are prepared in the diluent.

  • Sample Solution: The drug substance or product is dissolved in the diluent to a suitable concentration for analysis.

Visualizing the Workflow: Quantifying Chlorthalidone Impurities

The following diagram illustrates the typical workflow for the quantification of Chlorthalidone impurities using RP-HPLC.

G Workflow for Chlorthalidone Impurity Quantification cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standards (Chlorthalidone & Impurity G) Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Drug Substance/ Product Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Serial_Dilution Prepare Calibration Standards (Different Concentrations) Standard_Dissolution->Serial_Dilution Injection Inject Standards & Sample Sample_Dissolution->Injection Serial_Dilution->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Impurity G in Sample Calibration_Curve->Quantification Validation Perform Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Conclusion

While direct, published data on the linearity, accuracy, and precision for the quantification of this compound is limited, the established analytical methods for other Chlorthalidone impurities provide a strong foundation for developing and validating a suitable method. The use of RP-HPLC with UV detection is a proven and robust technique for this purpose. By following the detailed experimental protocols and adhering to rigorous validation procedures, researchers and drug development professionals can ensure the reliable and accurate quantification of this compound, thereby safeguarding the quality and safety of Chlorthalidone-containing pharmaceutical products.

References

A Comparative Guide to Analytical Methods for Chlorthalidone Impurities: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the identification and quantification of impurities in the diuretic drug chlorthalidone. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. This document summarizes key performance data from various validated methods, offering insights into their specificity and selectivity for known process-related and degradation impurities of chlorthalidone.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance of various analytical methods for chlorthalidone and its impurities. The data has been compiled from published research and pharmacopeial monographs.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of chlorthalidone and its related substances. The following table compares the key parameters of several validated RP-HPLC methods.

Parameter Method 1 [1][2][3]Method 2 [4]Method 3 (USP) [5][6]
Column C8 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)Not specified, but typically C18
Mobile Phase Gradient of diammonium hydrogen orthophosphate buffer (pH 5.5) and methanolWater and Methanol (30:70 v/v)0.01 M dibasic ammonium phosphate and methanol (3:2), pH 5.5
Flow Rate 1.4 mL/min1.0 mL/minNot specified
Detection UV at 220 nmUV at 275 nmUV detection
Linearity Range (Chlorthalidone) 1-2.8 µg/mL5-25 µg/mLNot specified
LOD (Chlorthalidone) Not Reported0.40 µg/mLNot specified
LOQ (Chlorthalidone) Not Reported1.20 µg/mLNot specified
Key Impurity Monitored In-house process impurities (Stage II and III)Degradation productsChlorthalidone Related Compound A
Selectivity Note Good separation of all known and unknown impurities with acceptable resolution.The method is capable of distinguishing the drug from its degradation products.The method is designed to quantify Chlorthalidone Related Compound A.
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[7][8][9] While specific UPLC methods solely for chlorthalidone impurity profiling are less commonly published, methods for its analysis in combination with other drugs provide valuable insights.

Parameter Method 4 (UPLC for Chlorthalidone and Telmisartan Impurities) [10][11]
Column Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of pH 4.5 buffer and acetonitrile
Flow Rate 0.3 mL/min
Detection UV at 290 nm
Linearity Range (Chlorthalidone Impurity) LOQ to 6.81 µg/mL
LOD (Chlorthalidone Impurity) 0.005 to 0.029 µg/mL
LOQ (Chlorthalidone Impurity) Not explicitly stated, but linearity starts from LOQ
Key Impurity Monitored Chlorthalidone and Telmisartan impurities
Selectivity Note The method was developed for the simultaneous determination of impurities of both drugs.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections provide an overview of the experimental protocols for the methods cited in this guide.

Protocol 1: RP-HPLC Method for Chlorthalidone and its Process-Related Impurities[1][2][3]

This method is designed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities of chlorthalidone in bulk drugs and formulations.

  • Chromatographic System:

    • Column: C8 (250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 10 mM diammonium hydrogen orthophosphate buffer (pH 5.5) and methanol (65:35 v/v)

    • Mobile Phase B: 10 mM diammonium hydrogen orthophosphate buffer (pH 5.5) and methanol (50:50 v/v)

    • Gradient Elution: A defined gradient program is used to ensure the separation of all impurities.

    • Flow Rate: 1.4 mL/min

    • Detector: UV at 220 nm

  • Sample Preparation:

    • Standard Solution: A known concentration of chlorthalidone and its impurity reference standards are prepared in a suitable diluent.

    • Test Solution: The sample (bulk drug or powdered tablets) is accurately weighed and dissolved in the diluent to achieve a target concentration.

  • Forced Degradation Studies: To demonstrate specificity, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic degradation. The resulting degradation products are then analyzed to ensure they are well-separated from the main peak and other impurities.

Protocol 2: UPLC Method for Simultaneous Determination of Chlorthalidone and Telmisartan Impurities[10][11]

This UPLC method is optimized for the rapid and sensitive analysis of impurities in a combination drug product.

  • Chromatographic System:

    • Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm particle size)

    • Mobile Phase A: pH 4.5 buffer and acetonitrile (90:10 v/v)

    • Mobile Phase B: pH 4.5 buffer and acetonitrile (20:80 v/v)

    • Gradient Elution: A rapid gradient is employed to achieve short analysis times.

    • Flow Rate: 0.3 mL/min

    • Detector: UV at 290 nm

  • Sample Preparation:

    • Standard Solution: Stock solutions of chlorthalidone, telmisartan, and their respective impurities are prepared in methanol and then diluted to the working concentration with the diluent.

    • Test Solution: Powdered tablets are accurately weighed, dissolved in methanol with sonication, and then diluted to the final concentration with the diluent.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of chlorthalidone impurities using a chromatographic method.

G Workflow for Chlorthalidone Impurity Analysis cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Weigh Drug Substance/Product DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Reference Standards DissolveStandard Dissolve in Diluent Standard->DissolveStandard Inject Inject into HPLC/UPLC System DissolveSample->Inject Spike Spike with Impurities (for validation) DissolveStandard->Spike DissolveStandard->Inject Spike->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification of Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A generalized workflow for the analysis of chlorthalidone impurities.

Conclusion

The choice of an analytical method for chlorthalidone impurity profiling depends on the specific requirements of the analysis, such as the need for high throughput, the specific impurities to be monitored, and the available instrumentation. RP-HPLC methods are well-established and widely used, providing robust and reliable results. UPLC methods offer significant advantages in terms of speed and sensitivity, making them suitable for high-throughput screening and the detection of trace-level impurities. The information presented in this guide is intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for ensuring the quality and safety of chlorthalidone-containing products.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Chlorthalidone Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the testing of impurities in Chlorthalidone, a diuretic medication widely used in the treatment of hypertension and edema. The focus is on the cross-validation of these methods to ensure their accuracy, precision, and reliability for routine quality control and stability studies. This document summarizes quantitative data from various studies and presents detailed experimental protocols for key analytical techniques.

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies require robust analytical methods for the identification and quantification of process-related impurities and degradation products. This guide aims to assist researchers and analytical scientists in selecting and validating appropriate methods for Chlorthalidone impurity profiling.

Comparative Analysis of RP-HPLC Methods

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and effective technique for the analysis of Chlorthalidone and its impurities.[1] Several RP-HPLC methods have been developed and validated for this purpose.[2][3][4] The following tables summarize the key chromatographic conditions and validation parameters from different studies to facilitate a comparative evaluation.

Table 1: Comparison of Chromatographic Conditions for Chlorthalidone Impurity Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C8 (250 x 4.6 mm, 5 µm)[2]Hypersil BDS C18 (250x4.6mm; 5µ)[3]Phenomenex Luna C18 (250mmx4.6mm, 5µm)[4]Phenomenex HyperClone C18 (250 × 4.6 mm, 5 μ)[5]
Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (65:35 v/v)B: Buffer and Methanol (50:50 v/v)[2]Phosphate buffer (pH 4.0) and Acetonitrile (80:20 v/v)[3]0.02 M Ammonium phosphate buffer (pH 5.5), Acetonitrile, and Methanol (40:40:20 v/v/v)[4]Methanol, Acetonitrile, and 20 mM Phosphate buffer (pH 3.0) (30:10:60 v/v/v)[5]
Flow Rate 1.4 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 220 nm[2]225 nm[3]220 nm[4]241 nm[5]
Elution Mode Gradient[2]Isocratic[3]Isocratic[4]Isocratic[5]

Table 2: Comparison of Validation Parameters for Chlorthalidone Impurity Analysis

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (Impurities) 0.75 - 2.1 µg/mL[6]1 - 15 µg/mL[3]Not Specified for ImpuritiesNot Specified for Impurities
Correlation Coefficient (r²) > 0.998[6]≥ 0.99[3]> 0.999[4]Not Specified
LOD (Impurities) Not SpecifiedCalculated from calibration curves[3]0.09 µg/mL (for Chlorthalidone)[4]Not Specified
LOQ (Impurities) Not SpecifiedCalculated from calibration curves[3]0.27 µg/mL (for Chlorthalidone)[4]Not Specified
Accuracy (% Recovery) Not Specified> 98%[3]Within acceptance range[4]Good accuracy reported[5]
Precision (%RSD) Not Specified< 5%[3]< 2%[4]Good precision reported[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating power of an analytical method.[6] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[5]

1. Acid Degradation:

  • Dissolve Chlorthalidone in a suitable solvent.

  • Add 1N HCl and reflux for a specified period (e.g., 30 minutes at 60°C).[7]

  • Neutralize the solution with 1N NaOH.

  • Dilute with the mobile phase to a final concentration and analyze by HPLC.[5]

2. Alkali Degradation:

  • Dissolve Chlorthalidone in a suitable solvent.

  • Add 1N NaOH and reflux for a specified period (e.g., 30 minutes at 60°C).[7]

  • Neutralize the solution with 1N HCl.

  • Dilute with the mobile phase to a final concentration and analyze by HPLC.[5]

3. Oxidative Degradation:

  • Dissolve Chlorthalidone in a suitable solvent.

  • Add 30% v/v hydrogen peroxide and keep at room temperature or reflux for a specified period.[7]

  • Dilute with the mobile phase to a final concentration and analyze by HPLC.[5]

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat (e.g., in an oven at a specified temperature and duration).[5]

  • Dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose the solid drug substance to direct sunlight or a photostability chamber for a specified duration.[5]

  • Dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.

Method Validation Protocol

The validation of an analytical method is performed to ensure that it is suitable for its intended purpose. The following parameters are typically evaluated according to ICH guidelines.[4]

1. Specificity:

  • Analyze blank samples, placebo (if applicable), Chlorthalidone standard, and impurity standards.

  • Perform forced degradation studies and analyze the stressed samples.

  • The method is considered specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7]

2. Linearity:

  • Prepare a series of solutions of Chlorthalidone and its impurities at different concentrations (typically 5 levels).[3]

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration and determine the correlation coefficient (r²) and the regression equation.[3]

3. Accuracy:

  • Perform recovery studies by spiking a known amount of impurity standards into a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Calculate the percentage recovery of the added impurities.

4. Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different equipment.

  • Calculate the percentage relative standard deviation (%RSD) for the results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]

6. Robustness:

  • Intentionally make small variations in the method parameters, such as the pH of the mobile phase, flow rate, and column temperature.[6]

  • Evaluate the effect of these changes on the analytical results.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for Chlorthalidone impurity testing. This process ensures that different analytical methods produce comparable and reliable results.

Cross-Validation Workflow for Analytical Methods start Start: Define Analytical Methods for Comparison method_dev Method Development & Optimization (for each method) start->method_dev method_val Individual Method Validation (ICH Guidelines) method_dev->method_val sample_prep Prepare Standardized Sample Set (API, FDF, Spiked Impurities) method_val->sample_prep analysis_m1 Analyze Samples with Method 1 sample_prep->analysis_m1 analysis_m2 Analyze Samples with Method 2 sample_prep->analysis_m2 data_comp Comparative Data Analysis (Impurity Profile, Quantification) analysis_m1->data_comp analysis_m2->data_comp stat_eval Statistical Evaluation (e.g., t-test, F-test) data_comp->stat_eval conclusion Conclusion: Method Equivalency & Selection stat_eval->conclusion

Caption: Workflow for cross-validating analytical methods.

This structured approach to cross-validation ensures the selection of a robust and reliable analytical method for Chlorthalidone impurity testing, which is fundamental for maintaining drug quality and patient safety.

References

Safety Operating Guide

Safe Disposal of Chlorthalidone Impurity G: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Chlorthalidone Impurity G, a potential impurity in commercial chlorthalidone preparations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is a pharmaceutical-related compound with unknown potency, and as such, it should be handled with care.[1] While specific hazard data is limited, a conservative approach treating the substance as potentially hazardous is recommended.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A laboratory fume hood or other appropriate form of local exhaust ventilation should be used.[1]
Hand Protection Appropriate chemical-resistant gloves.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]
Environmental Precautions

It is crucial to prevent the release of this compound into the environment. Avoid discharge into drains, water courses, or onto the ground.[1] Improper disposal of pharmaceuticals can lead to contamination of water supplies and soil.[3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous material disposal company.

Experimental Protocol: Disposal of this compound

  • Segregation and Collection:

    • Carefully collect all excess and expired this compound.

    • Place the material in a designated, properly labeled, and sealed waste container. Given the lack of specific hazard classification, it is prudent to use a container designated for hazardous chemical waste. In many facilities, this corresponds to a black container for RCRA hazardous pharmaceutical waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's and local regulations.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. Keep the container tightly closed.[1]

  • Engagement of a Licensed Disposal Company:

    • Contact a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.

    • Provide the disposal company with all available information, including the Safety Data Sheet (SDS) for this compound.

  • Incineration:

    • The licensed disposal company will transport the waste to a permitted treatment facility for incineration. The product may be burned in an incinerator equipped with an afterburner and scrubber to ensure complete destruction and to minimize harmful emissions.[1] This is the standard and required method for treating hazardous pharmaceutical waste according to the EPA.[5]

  • Documentation:

    • Maintain detailed records of the disposal process, including the amount of waste, the date of pickup, and the name of the disposal company, in accordance with federal and local regulations.

Regulatory Framework

The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][5] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, including certain pharmaceuticals.[3] In 2019, the EPA enacted a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[5][6] A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down drains.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Waste Material (Excess, Expired, Contaminated) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate and Collect in a Designated Hazardous Waste Container ppe->segregate label Label Container Clearly ('Hazardous Waste', Chemical Name) segregate->label store Store in a Secure Hazardous Waste Accumulation Area label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Waste Transported by Licensed Company contact->transport incinerate Incineration at a Permitted Facility transport->incinerate document Document Disposal Records incinerate->document end End: Proper Disposal Complete document->end

References

Personal protective equipment for handling Chlorthalidone Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chlorthalidone Impurity G. Given that the specific hazards of this compound are not fully known, it is imperative to treat it as a potentially potent pharmaceutical substance.[1] Adherence to these procedures is essential for personnel safety and to prevent contamination.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following PPE is mandatory when handling this compound in solid form or in solution.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be over the cuff.[2][3]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.[3]
Body Protection Disposable, solid-front, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][3] Cuffs should be tight-fitting (elastic or knit).[3]Protects against spills and contamination of personal clothing. Impervious material prevents chemical penetration.
Eye & Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[1][4]Protects eyes from dust particles and splashes. Standard safety glasses are insufficient.[4]
Respiratory Protection An N95 respirator or higher should be worn, especially when handling the powder outside of a containment hood.[4]Minimizes inhalation of the powdered compound. Surgical masks do not provide adequate respiratory protection.[4]
Head & Foot Protection Disposable hair and beard covers.[5] Disposable shoe covers.[2]Prevents contamination of the work area and the product.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound powder must be conducted within a certified laboratory fume hood or a similar containment system to minimize inhalation exposure.[1]

Step 1: Preparation and Gowning

  • Before entering the designated handling area, remove all personal items.

  • Wash hands thoroughly with soap and water.

  • Don the required PPE in the following order: shoe covers, hair/beard covers, inner gloves, gown, face mask/respirator, and safety goggles/face shield.

  • Don the outer gloves, ensuring they overlap the gown cuffs.[3]

Step 2: Weighing and Solution Preparation

  • Perform all manipulations within a fume hood.

  • Place a plastic-backed absorbent liner on the work surface to contain any spills.

  • Carefully weigh the required amount of this compound. Use a dedicated spatula and weighing vessel.

  • To prepare a solution, slowly add the solvent to the powder to avoid aerosolization.

  • Cap the container securely and mix gently until dissolved.

Step 3: Post-Handling and De-Gowning

  • After handling is complete, wipe down the work surface and any equipment with an appropriate cleaning agent.

  • Remove the outer gloves and dispose of them as hazardous waste.[3]

  • Remove the gown, turning it inside out as you roll it up, and dispose of it as hazardous waste.

  • Remove shoe covers, goggles/face shield, and hair/beard covers, disposing of them appropriately.

  • Remove inner gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, absorbent liners, and weighing papers, must be placed in a clearly labeled, sealed plastic bag or container for hazardous pharmaceutical waste.[3]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Empty Vials: The original vial containing the compound should be managed as hazardous waste.

  • Disposal Method: Follow your institution's and local regulations for the disposal of pharmaceutical waste. This may involve incineration by a licensed hazardous waste management company. Community "drug take-back" programs are also an option for disposal of unwanted medicines.[6][7] If no take-back options are available, the waste can be mixed with an undesirable substance like coffee grounds or cat litter in a sealed bag before being placed in the trash.[6][8][9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Doffing cluster_disposal 4. Waste Disposal prep_area Enter Designated Area don_ppe Don Full PPE (Double Gloves, Gown, Respirator, Goggles) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Hood prepare_solution Prepare Solution weigh->prepare_solution sharps_waste Empty Vials weigh->sharps_waste decontaminate Clean Work Surface & Equipment prepare_solution->decontaminate Handling Complete liquid_waste Liquid Waste (Unused Solutions) prepare_solution->liquid_waste doff_ppe Doff PPE in Sequence decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Solid Waste (PPE, Liners) doff_ppe->solid_waste hazardous_container Seal in Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container sharps_waste->hazardous_container

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorthalidone Impurity G
Reactant of Route 2
Reactant of Route 2
Chlorthalidone Impurity G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.